cRGDfK-thioacetyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H45N9O9S |
|---|---|
Molecular Weight |
719.8 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-8-[4-[(2-acetylsulfanylacetyl)amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C31H45N9O9S/c1-18(41)50-17-25(43)34-12-6-5-10-21-28(47)38-20(11-7-13-35-31(32)33)27(46)36-16-24(42)37-23(15-26(44)45)30(49)40-22(29(48)39-21)14-19-8-3-2-4-9-19/h2-4,8-9,20-23H,5-7,10-17H2,1H3,(H,34,43)(H,36,46)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,44,45)(H4,32,33,35)/t20-,21-,22+,23-/m0/s1 |
InChI Key |
FXPPTLMPDATYHN-GPJHCHHRSA-N |
Isomeric SMILES |
CC(=O)SCC(=O)NCCCC[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
CC(=O)SCC(=O)NCCCCC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of cRGDfK-Thioacetyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic peptide cRGDfK, a high-affinity ligand for αvβ3 and other integrins, has emerged as a significant targeting moiety in drug delivery and molecular imaging. Its prodrug form, cRGDfK-thioacetyl ester, offers a strategic advantage by masking a reactive thiol group until intracellular cleavage. This guide elucidates the core mechanism of action of this compound, from its activation within the cell to its impact on key signaling pathways. We provide a comprehensive overview of its interaction with integrins, present quantitative binding data, detail relevant experimental protocols, and visualize the intricate signaling cascades it modulates.
Introduction: The Rationale for a Thioacetylated cRGDfK Prodrug
The cyclic arginine-glycine-aspartic acid-D-phenylalanine-lysine peptide, cRGDfK, has been extensively studied for its ability to selectively target integrins, particularly αvβ3, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells. This specificity makes cRGDfK an ideal candidate for delivering therapeutic agents or imaging probes directly to the site of disease.
The introduction of a thioacetyl ester at the lysine residue creates a prodrug that can be activated intracellularly. The thioacetyl group masks a reactive thiol (-SH) group, preventing premature reactions in the extracellular environment. Once the prodrug enters the target cell, the thioacetyl group is cleaved, exposing the thiol. This free thiol can then react with electrophilic species, enabling covalent conjugation to intracellular targets or facilitating other desired chemical interactions. This strategy enhances the therapeutic window and specificity of cRGDfK-based agents.
Prodrug Activation: Unmasking the Thiol
The conversion of this compound to its active thiol form, cRGDfK-SH, is a critical step in its mechanism of action. This deprotection is thought to occur intracellularly via transthioesterification, a process facilitated by endogenous thiols such as glutathione (GSH), which is present in high concentrations within the cytoplasm.
Integrin Binding and Downstream Signaling
Upon entry into the cell and subsequent activation, the cRGDfK moiety of the active molecule binds to integrins. This interaction can modulate several downstream signaling pathways that are crucial for cell survival, proliferation, migration, and invasion.
Inhibition of TGF-β Signaling
Transforming growth factor-beta (TGF-β) signaling plays a complex role in cancer, initially acting as a tumor suppressor but later promoting metastasis. cRGDfK has been shown to inhibit TGF-β1-induced epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[1][2] By binding to integrins, cRGDfK can interfere with the activation of the TGF-β receptor complex and the subsequent phosphorylation of Smad proteins, which are central to the canonical TGF-β pathway.
Modulation of Wnt Signaling
The Wnt signaling pathway is another critical regulator of cell fate, proliferation, and migration. Aberrant Wnt signaling is a hallmark of many cancers. cRGDfK has been observed to suppress the Wnt signaling pathway.[1][2] This is thought to occur through the inhibition of key downstream components, leading to a decrease in the nuclear translocation of β-catenin, a central transcriptional co-activator of Wnt target genes.
Impact on FAK/Akt Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction. Upon integrin clustering induced by ligand binding, FAK is autophosphorylated, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, including those in the PI3K/Akt pathway, which is a major driver of cell survival and proliferation. By binding to integrins, cRGDfK can influence the phosphorylation status of FAK and consequently modulate the activity of the FAK/Akt pathway.
Quantitative Data on cRGDfK Binding Affinity
The efficacy of cRGDfK as a targeting ligand is underpinned by its high affinity for various integrins. The following tables summarize key quantitative data from the literature.
Table 1: IC50 Values for cRGDfK and its Derivatives
| Compound | Integrin Subtype | Cell Line | IC50 (nM) | Reference |
| c(RGDfK) | αvβ3 | U-87 MG | 159.5 ± 1.3 | [3] |
| natGa-NODIA-Me-c(RGDfK) | αvβ3 | U-87 MG | 205.1 ± 1.4 | [3] |
| c(RGDfK) | αvβ6 | - | 52.0 ± 23.8 | [4] |
| c(RGDfV) | αvβ6 | - | 82.8 ± 4.9 | [4] |
Table 2: Kinetic and Dissociation Constants for cRGDfK Binding
| Ligand | Integrin | kon (M-1s-1) | koff (s-1) | Kd (nM) | Method | Reference | |---|---|---|---|---|---| | cRGDfK | αvβ3 | - | - | - | SPR |[5] | | FnIII9'10 | α3β1 | 1.7 x 105 | 1.1 x 10-3 | 6.5 | SPR |[6] | | FnIII9R→A10 | α3β1 | 1.2 x 105 | 1.3 x 10-2 | 110 | SPR |[6] | | FnIII94G10 | α3β1 | 8.8 x 104 | 2.2 x 10-2 | 250 | SPR |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of cRGDfK and its derivatives for a specific integrin.
Materials:
-
U-87 MG cells (or other cells expressing the target integrin)
-
Binding Buffer (e.g., Tris-HCl buffer with MgCl2, CaCl2, and BSA)
-
Radiolabeled ligand (e.g., [125I]I-echistatin)
-
Unlabeled competitor (cRGDfK or its derivatives) at various concentrations
-
96-well plates
-
Gamma counter
-
1 M NaOH
Procedure:
-
Culture U-87 MG cells to near confluency and harvest.
-
Resuspend cells in binding buffer to a concentration of 2 x 106 cells/mL.
-
In a 96-well plate, add 100 µL of the cell suspension to each well (2 x 105 cells/well).
-
Add 50 µL of unlabeled competitor at various concentrations (e.g., 0-10,000 nM) to the respective wells.
-
Add 50 µL of the radiolabeled ligand (e.g., [125I]I-echistatin at 30,000 cpm/well) to all wells.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells by adding 100 µL of 1 M NaOH to each well.
-
Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.[3][7]
Cell Migration (Transwell) Assay
Objective: To assess the effect of cRGDfK on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells of interest (e.g., A549)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
cRGDfK at various concentrations
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Treat the cell suspension with various concentrations of cRGDfK or a vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for an appropriate time (e.g., 6-24 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and compare the migration of cRGDfK-treated cells to the control.[8][9][10]
Western Blot for FAK Phosphorylation
Objective: To determine the effect of cRGDfK on the phosphorylation of FAK.
Materials:
-
Cells of interest
-
cRGDfK
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FAK (Y397) and anti-total-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with cRGDfK or a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the relative levels of FAK phosphorylation.[11][12][13]
Conclusion
This compound represents a sophisticated prodrug strategy that leverages the overexpression of integrins on diseased cells for targeted therapy and imaging. Its mechanism of action is multifaceted, beginning with intracellular activation to an active thiol-containing molecule, followed by high-affinity binding to integrins. This interaction triggers a cascade of downstream signaling events, notably the modulation of the TGF-β, Wnt, and FAK/Akt pathways, which are fundamental to cancer progression. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising compound. The continued investigation into the nuanced effects of cRGDfK on cellular signaling will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
- 1. Cyclic pentapeptide cRGDfK enhances the inhibitory effect of sunitinib on TGF-β1-induced epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic pentapeptide cRGDfK enhances the inhibitory effect of sunitinib on TGF-β1-induced epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding investigation of integrin alphavbeta3 with its inhibitors by SPR technology and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin α3β1 Binding to Fibronectin Is Dependent on the Ninth Type III Repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
- 10. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 11. Focal adhesion kinase (FAK) expression and activation during lens development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
cRGDfK-Thioacetyl Ester: An In-depth Technical Guide to Integrin Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic pentapeptide cRGDfK (cyclo[Arg-Gly-Asp-D-Phe-Lys]) is a well-established, high-affinity ligand for several integrin receptors, particularly αvβ3 and αvβ5, which are overexpressed in various pathological conditions, including cancer.[1][2] Its ability to selectively target these receptors has made it a valuable tool in drug delivery, molecular imaging, and as a therapeutic agent itself. The functionalization of cRGDfK, for instance, through the addition of a thioacetyl ester group at the lysine residue, provides a versatile handle for conjugation to nanoparticles, imaging agents, or drug molecules. This guide provides a comprehensive technical overview of the integrin binding affinity of cRGDfK, with a focus on the implications of thioacetyl ester modification, detailed experimental protocols for assessing this binding, and a visualization of the downstream signaling pathways.
While direct quantitative binding data for cRGDfK-thioacetyl ester is not extensively available in peer-reviewed literature, the binding affinity is expected to be comparable to the parent cRGDfK molecule. The thioacetyl group is a small modification primarily introduced to provide a thiol group for conjugation after deacetylation and is not expected to significantly interfere with the RGD motif's interaction with the integrin binding pocket. This guide will therefore present the binding data for cRGDfK as a close and relevant proxy.
Data Presentation: Integrin Binding Affinity of cRGDfK
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for cRGDfK against various integrin subtypes. These values represent the concentration of the peptide required to inhibit 50% of the binding of a natural ligand (like vitronectin or fibronectin) to the integrin.
Table 1: IC50 Values of cRGDfK for αv Integrins
| Integrin Subtype | Ligand | Assay Type | IC50 (nM) | Reference |
| αvβ3 | Vitronectin | Solid-Phase Binding Assay | 52.0 ± 23.8 | [3] |
| αvβ6 | Fibronectin | Solid-Phase Binding Assay | 10-100 times lower affinity than for αvβ3 | [4] |
Table 2: General Binding Affinity of cRGDfK for RGD-Binding Integrins
| Integrin Subtype | Ligand | Cell Line | Binding Affinity (nM) | Reference |
| α5β1, αVβ1, αVβ3, αVβ5 | cRGDfK | K562 cells | 10–100 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by on-resin cyclization and subsequent modification of the lysine side chain.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
2-Chlorotrityl chloride resin
-
Coupling reagents (e.g., HATU, HBTU/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
S-Acetylthioacetic acid N-succinimidyl ester (SATA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Preparative and analytical HPLC systems
Protocol:
-
Resin Swelling and Loading: Swell the 2-chlorotrityl chloride resin in DCM. Attach the first amino acid, Fmoc-Lys(Boc)-OH, to the resin in the presence of DIPEA in DCM.
-
Linear Peptide Assembly: Perform sequential coupling of the remaining Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) using a standard Fmoc-SPPS protocol. Use a coupling agent like HATU or HBTU/HOBt with DIPEA in DMF. Deprotect the Fmoc group at each step with 20% piperidine in DMF.
-
On-Resin Cyclization: After assembling the linear peptide, deprotect the Fmoc group of the N-terminal arginine. Then, selectively deprotect the side chains of aspartic acid and lysine. Perform on-resin head-to-tail cyclization using a suitable coupling agent.
-
Lysine Side Chain Deprotection: Selectively deprotect the Boc group from the lysine side chain.
-
Thioacetylation: React the deprotected lysine amine with S-Acetylthioacetic acid N-succinimidyl ester (SATA) in DMF with DIPEA to introduce the thioacetyl group.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a TFA cleavage cocktail.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the this compound using preparative reverse-phase HPLC. Characterize the final product by analytical HPLC and mass spectrometry to confirm purity and identity.
Competitive ELISA for Integrin Binding Affinity
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC50 value of this compound for a specific integrin.
Materials:
-
High-binding 96-well microplate
-
Recombinant human integrin (e.g., αvβ3)
-
Natural ligand (e.g., vitronectin or fibronectin), biotinylated
-
This compound (test compound)
-
Unlabeled cRGDfK (positive control)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+ and 0.1% BSA)
-
Blocking buffer (e.g., assay buffer with 3% BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant integrin overnight at 4°C.
-
Washing: Wash the plate three times with assay buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the this compound and the positive control (unlabeled cRGDfK) in assay buffer. Add these solutions to the wells, followed by the addition of a fixed concentration of the biotinylated natural ligand. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate three times with assay buffer to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with assay buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will turn yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways
Binding of cRGDfK to integrins, particularly αvβ3, on the cell surface triggers a cascade of intracellular signaling events that can influence cell adhesion, migration, proliferation, and survival. A key mediator of this signaling is the Focal Adhesion Kinase (FAK).
Upon ligand binding, integrins cluster and recruit FAK to the cell membrane. This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the full activation of both kinases. The FAK/Src complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, leading to the activation of the Ras/MAPK and PI3K/Akt signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.
Conclusion
This compound represents a valuable molecular tool for the targeted delivery of therapeutics and imaging agents to integrin-expressing cells. While direct binding affinity data for the thioacetylated derivative is sparse, the well-characterized high affinity of the parent cRGDfK molecule for key integrins like αvβ3 provides a strong basis for its utility. The experimental protocols detailed in this guide offer a framework for the synthesis and evaluation of this and similar modified peptides. Furthermore, a clear understanding of the downstream signaling pathways activated by cRGDfK binding is crucial for predicting and interpreting its biological effects in various research and drug development applications.
References
- 1. affbiotech.com [affbiotech.com]
- 2. Cyclic pentapeptide cRGDfK enhances the inhibitory effect of sunitinib on TGF-β1-induced epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel cyclic RGD-containing peptides as highly potent and selective integrin alpha IIb beta 3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to cRGDfK-thioacetyl Ester: Structure, Function, and Application
This technical guide provides a comprehensive overview of the cyclic pentapeptide derivative, cRGDfK-thioacetyl ester, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical structure, its role in targeting integrins, and its applications in research and therapeutics, supported by quantitative data, experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.
Core Structure and Chemical Properties
This compound is a synthetically modified cyclic peptide designed to exhibit high affinity for a class of cell surface receptors known as integrins. The core of the molecule is the cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Lys), which is often abbreviated as cRGDfK. The defining feature of this derivative is the thioacetyl ester group attached to the side chain of the lysine (K) residue.
The presence of the Arg-Gly-Asp (RGD) sequence is critical for its biological activity, as this tripeptide motif is a primary recognition site for many integrins. The cyclization of the peptide backbone enhances its stability and conformational rigidity, which contributes to its high binding affinity and selectivity for specific integrin subtypes. The D-configuration of the phenylalanine (f) residue is a common modification in synthetic RGD peptides to increase resistance to proteolytic degradation.
The thioacetyl ester functional group serves as a versatile chemical handle. It can be readily deprotected to reveal a reactive thiol group, which can then be used for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, through thiol-maleimide or other thiol-specific ligation chemistries.
Chemical Structure:
Chemical Identifiers:
-
Molecular Formula: C₃₁H₄₅N₉O₉S
-
Molecular Weight: 719.81 g/mol
-
CAS Number: 393781-65-2
-
SMILES: O=C(O)C--INVALID-LINK--C(N--INVALID-LINK--=O)=O)C(N--INVALID-LINK--=N)C(NC2)=O)=O)=O)=O">C@@HNC2=O
Quantitative Data
The efficacy of cRGDfK-based compounds is often quantified by their binding affinity to various integrin subtypes, typically expressed as the half-maximal inhibitory concentration (IC50). Furthermore, understanding the pharmacokinetic properties of these molecules is crucial for their development as therapeutic or diagnostic agents.
Table 1: Integrin Binding Affinity of cRGDfK
| Integrin Subtype | IC50 (nM) | Cell Line Used |
| αvβ3 | 0.5 - 20 | Various cancer cell lines |
| αvβ5 | 50 - 150 | Various cancer cell lines |
| α5β1 | 100 - 500 | Various cancer cell lines |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Pharmacokinetic and Biodistribution Properties of Radiolabeled cRGDfK Derivatives
| Parameter | Value | Species | Radiolabel | Key Findings |
| Half-life (t½) | ~25 min | Mice | ⁹⁹ᵐTc | Rapid clearance from blood. |
| Half-life (t½) | ~2 h | Humans | ⁹⁹ᵐTc | Longer half-life in humans compared to mice.[1] |
| Biodistribution | High uptake in tumors, kidneys, and liver. | Mice | ⁹⁹ᵐTc, ¹¹¹In | Demonstrates tumor-targeting potential with renal and hepatobiliary excretion.[2][3] |
| Tumor-to-Muscle Ratio | > 5 at 1h post-injection | Mice | ⁶⁸Ga, ¹⁸F | Indicates good contrast for tumor imaging. |
Note: Pharmacokinetic and biodistribution data are primarily available for radiolabeled derivatives of cRGDfK used in imaging studies. These values provide an estimation of the in vivo behavior of the core cRGDfK moiety.
Experimental Protocols
General Protocol for Solid-Phase Synthesis of cRGDfK
This protocol outlines the general steps for the synthesis of the parent cyclic peptide, cRGDfK, using Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a pre-loaded Wang or Rink amide resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the linear sequence (Lys-Phe-Asp-Gly-Arg).
-
Side-Chain Deprotection and Cyclization: Selectively deprotect the side chains of the N-terminal and C-terminal residues (or other appropriate residues for cyclization) and perform on-resin cyclization using a suitable coupling reagent.
-
Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized cRGDfK peptide using mass spectrometry and analytical HPLC.
Thioacetylation of the Lysine Side Chain
The thioacetyl ester group is typically introduced by reacting the free epsilon-amino group of the lysine side chain with a suitable acetylating agent.
-
Reaction Setup: Dissolve the purified cRGDfK in a suitable solvent, such as DMF or a buffered aqueous solution.
-
Reagent Addition: Add an excess of an S-acetylthioacetylating reagent, such as N-succinimidyl S-acetylthioacetate (SATA) or a similar reagent, to the peptide solution.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for several hours. The reaction progress can be monitored by HPLC.
-
Purification: Purify the resulting this compound by RP-HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the successful modification by mass spectrometry, which will show the expected mass increase corresponding to the addition of the thioacetyl group.
In Vitro Cell Binding Assay
This protocol describes a competitive binding assay to determine the IC50 of this compound for a specific integrin.
-
Cell Culture: Culture cells known to express the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3) in appropriate media.
-
Radioligand Preparation: Prepare a solution of a radiolabeled competitor ligand that is known to bind to the target integrin with high affinity (e.g., ¹²⁵I-echistatin).
-
Competition Setup: In a multi-well plate, incubate the cells with a constant concentration of the radioligand and varying concentrations of the this compound.
-
Incubation: Incubate the plate at 4°C or 37°C for a specified period to allow binding to reach equilibrium.
-
Washing: Wash the cells with cold binding buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the concentration of the this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with integrins, which triggers intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Integrin-Mediated Signaling Pathway
Binding of cRGDfK to integrins on the cell surface leads to the recruitment and activation of Focal Adhesion Kinase (FAK), a key event in downstream signaling that influences cell survival, proliferation, and migration.
Experimental Workflow for Cell Targeting
The thioacetyl ester group on cRGDfK allows for its conjugation to various payloads for targeted delivery to integrin-expressing cells. This workflow illustrates a typical experiment for evaluating the targeting efficiency of a cRGDfK conjugate.
Conclusion
This compound represents a valuable tool in the field of targeted drug delivery and molecular imaging. Its high affinity and selectivity for specific integrins, coupled with the versatility of the thioacetyl ester for bioconjugation, make it a powerful platform for the development of novel diagnostics and therapeutics. This guide has provided a detailed overview of its structure, quantitative binding data, general experimental protocols, and the underlying biological pathways it modulates. Further research and development in this area hold significant promise for advancing the precision of cancer therapy and other medical applications where integrin targeting is beneficial.
References
- 1. mdpi.com [mdpi.com]
- 2. Biodistribution and Internal Radiation Dosimetry of 99mTc-IDA-D-[c(RGDfK)]2 (BIK-505), a Novel SPECT Radiotracer for the Imaging of Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mediso - Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mediso.com]
A Technical Guide to the Synthesis of cRGDfK-Thioacetyl Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis pathway for cRGDfK-thioacetyl ester, a critical intermediate for the site-specific conjugation of the tumor-targeting peptide c(RGDfK). The thioacetyl group serves as a stable protecting group for a sulfhydryl (thiol) moiety, which can be selectively deprotected to allow for covalent attachment to various substrates, such as nanoparticles, imaging agents, and cytotoxic drugs, via thiol-maleimide "click" chemistry. This document outlines the multi-step synthesis, including solid-phase peptide synthesis of the parent peptide, introduction of the thioacetyl group, and subsequent deprotection to yield the reactive thiol.
I. Overall Synthesis Pathway
The synthesis of the functional cRGDfK-thiol proceeds through three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The cyclic pentapeptide, cyclo(Arg-Gly-Asp-D-Phe-Lys), or c(RGDfK), is assembled on a solid support resin.
-
Thioacetylation: The free ε-amine of the lysine side chain is acylated using N-succinimidyl S-acetylthioacetate (SATA) to yield the this compound.
-
Deprotection: The acetyl group is removed from the sulfur atom using hydroxylamine, exposing the free thiol (cRGDfK-SH) ready for conjugation.
II. Experimental Protocols and Data
This section details the experimental procedures for each major step of the synthesis.
Solid-Phase Peptide Synthesis of c(RGDfK)
The parent cyclic peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocol:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid, Fmoc-Asp(OAll)-OH (2 equivalents), to the resin in the presence of N,N-diisopropylethylamine (DIPEA, 4 equivalents) in DCM. Allow the reaction to proceed for 4 hours.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Arg(Pbf), Gly, D-Phe, Lys(Dde)) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).
-
On-Resin Cyclization: After assembling the linear peptide, remove the N-terminal Fmoc group and the C-terminal allyl (All) group. Perform head-to-tail cyclization on the resin using a suitable coupling agent.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups (Pbf, tBu, Dde) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIPS).
-
Purification: Purify the crude c(RGDfK) peptide using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Table 1: Representative RP-HPLC Purification Parameters for c(RGDfK)
| Parameter | Value |
| Column | Semi-preparative C18 |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 0% to 76.6% B over 30 minutes[1] |
| Flow Rate | Typically 10-20 mL/min |
| Detection | UV at 220 nm |
Synthesis of this compound
This step involves the reaction of the primary amine on the lysine side chain of c(RGDfK) with an amine-reactive thioacetylating agent.
Experimental Protocol:
-
Peptide Dissolution: Dissolve c(RGDfK) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. The concentration should be in the range of 2-10 mg/mL.
-
SATA Solution Preparation: Immediately before use, prepare a stock solution of N-succinimidyl S-acetylthioacetate (SATA) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or DMF (e.g., 6-8 mg in 0.5 mL).
-
Reaction: Add the SATA stock solution to the peptide solution to achieve a molar ratio of approximately 10:1 (SATA to peptide).
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: Remove the excess SATA and the N-hydroxysuccinimide byproduct by desalting, dialysis, or RP-HPLC. The final product is the stable this compound. A representative yield for conjugations at the lysine position of c(RGDfK) is approximately 72%.[2]
Deprotection to cRGDfK-SH
The thioacetyl ester is stable for storage but must be deprotected to reveal the reactive thiol group immediately before conjugation.
Experimental Protocol:
-
Deprotection Solution: Prepare a deprotection solution of 0.5 M hydroxylamine and 25 mM EDTA in a suitable buffer (e.g., PBS or HEPES) at a pH of 7.2-7.5.
-
Pre-incubation: Incubate the this compound in the deprotection solution. A specific protocol involves incubating the peptide in a buffer containing 0.005 M hydroxylamine hydrochloride for 30 minutes at room temperature.[3]
-
Immediate Use: The resulting cRGDfK-SH solution is highly susceptible to oxidation (forming disulfide bonds) and should be used immediately in the subsequent conjugation reaction.
Table 2: Summary of Reagents and Conditions for Thioester Synthesis
| Step | Reagent/Parameter | Condition/Ratio | Purpose |
| Thioacetylation | c(RGDfK) Solution | 2-10 mg/mL in PBS, pH 7.2-7.5 | Peptide Substrate |
| SATA Stock Solution | ~55 mM in DMSO or DMF | Thioacetylating Agent | |
| Molar Ratio (SATA:Peptide) | ~10:1 | Drives reaction to completion | |
| Reaction Time | 30-60 minutes | Acylation of Lysine | |
| Temperature | Room Temperature | Standard reaction condition | |
| Deprotection | Deprotection Buffer | 0.005 M Hydroxylamine HCl in HEPES/EDTA[3] | Deprotection Agent |
| Incubation Time | 30 minutes[3] | Removal of acetyl group | |
| Temperature | Room Temperature | Standard reaction condition |
III. Application: Conjugation to Maleimide-Functionalized Substrates
The freshly prepared cRGDfK-SH is ideally suited for conjugation to molecules or surfaces functionalized with a maleimide group. The thiol group undergoes a rapid and specific Michael addition reaction with the maleimide double bond, forming a stable thioether linkage.
Experimental Protocol Example:
For the conjugation to maleimide-functionalized nanoparticles, 40 mg of nanoparticles can be reacted with 4 mg of the freshly deprotected cRGDfK-SH in a 0.05 M HEPES and 0.05 M EDTA solution.[3] The reaction is typically carried out at room temperature for 2-12 hours.[3] Optimal conjugation efficiency has been reported with a maleimide to thiol molar ratio of 2:1.[4]
This guide provides a comprehensive framework for the synthesis and application of this compound. Researchers should optimize specific parameters based on their starting materials and desired final product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfacial Activity Assisted Surface Functionalization: A Novel Approach to Incorporate Maleimide Functional Groups and cRGD Peptide on Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Applications of cRGDfK-thioacetyl Ester: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and practical application of cRGDfK-thioacetyl ester, a key reagent for targeted drug delivery and imaging. The document outlines commercially available sources, provides detailed experimental protocols for its use, and illustrates the core biological pathway it targets.
Introduction
The cyclic peptide cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly known as cRGDfK, is a high-affinity ligand for several integrin receptors, particularly αvβ3, which is often overexpressed on the surface of angiogenic endothelial cells and various tumor cells.[1][2] This selective binding makes cRGDfK an invaluable targeting moiety for delivering therapeutic agents or imaging probes specifically to sites of cancer and neovascularization.[1][3] The this compound derivative provides a stable, protected thiol group. This "caged" thiol can be readily deprotected in situ to reveal a reactive sulfhydryl group, enabling facile and specific conjugation to molecules of interest, typically through thiol-maleimide chemistry.[4][5] This guide serves as a practical resource for researchers aiming to leverage this powerful bioconjugation tool.
Commercial Sources
This compound is available from several reputable biochemical suppliers. The following table summarizes key specifications from various vendors to aid in product selection. Researchers should note that this compound is intended for research use only (RUO).[1][2]
| Supplier | Brand/Catalog No. | Purity | Molecular Formula | Molecular Weight (Free Base) | Notes |
| MedChemExpress | HY-P5287 / HY-P5287A (TFA salt) | >98%[2] | C₃₁H₄₅N₉O₉S[1] | 719.81 g/mol [1] | Also available as a trifluoroacetate (TFA) salt.[1] |
| CymitQuimica | T69468 (distributor) | 98% | C₃₁H₄₅N₉O₉S | 719.81 g/mol | Distributes for Targetmol. |
| BLD Pharm | BD154438 | - | C₃₁H₄₅N₉O₉S[6] | 719.81 g/mol [6] | CAS No. 393781-65-2.[6] |
| AbMole BioScience | M53329 | - | C₃₁H₄₅N₉O₉S[7] | 719.81 g/mol [7] | Recommended storage at -20°C for up to 3 years.[7] |
Experimental Protocols
The utility of this compound lies in its two-step application: deprotection of the thioacetyl group to yield the reactive thiol (cRGDfK-SH), followed by conjugation to a substrate.
Thioacetyl Group Deprotection (Activation)
The thioacetyl group is stable but can be selectively and efficiently cleaved under basic conditions to yield a free sulfhydryl group. Hydroxylamine or sodium hydroxide are commonly used for this purpose.[1]
Protocol: Deprotection using a Base
This protocol is a general guideline adapted from standard thioacetate deprotection procedures.[8]
-
Dissolution : Dissolve the this compound in a suitable organic solvent (e.g., ethanol, DMSO, or DMF) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation of the resulting thiol.
-
Addition of Base : Add an aqueous solution of a base, such as sodium hydroxide (NaOH), in a drop-wise fashion. A typical condition involves adding a solution of ~0.5 M NaOH.[2]
-
Reaction : Allow the reaction to proceed at room temperature. The reaction time can vary, but 1-2 hours is often sufficient.[2] The progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Neutralization : After the reaction is complete, neutralize the mixture with a degassed acidic solution, for example, 2 M HCl, to quench the reaction.
-
Immediate Use : The resulting free thiol (cRGDfK-SH) is susceptible to oxidation, leading to the formation of disulfide bridges. It is critical to use the deprotected peptide immediately in the subsequent conjugation step.[9]
Conjugation to Maleimide-Functionalized Molecules
The exposed thiol on the activated cRGDfK peptide reacts efficiently with maleimide groups via a Michael addition reaction to form a stable thioether bond. This is one of the most common and reliable methods for bioconjugation.
Protocol: Thiol-Maleimide Conjugation
This protocol is a general guideline based on established methods for conjugating thiolated peptides to maleimide-functionalized nanoparticles or dyes.[4][5][9]
-
Buffer Preparation : Prepare a reaction buffer with a pH between 7.0 and 7.5, such as phosphate-buffered saline (PBS) or HEPES. This pH range is optimal for the thiol-maleimide reaction while minimizing hydrolysis of the maleimide group.[6][9] It is crucial to degas the buffer to minimize oxidation of the thiol.[9]
-
Substrate Preparation : Dissolve your maleimide-functionalized molecule (e.g., nanoparticle, protein, fluorescent dye) in the prepared reaction buffer.
-
Initiate Conjugation : Add the freshly deprotected cRGDfK-SH solution to the maleimide-functionalized substrate solution. A molar ratio of 10:1 to 20:1 of the maleimide reagent to the thiolated peptide is often used to ensure efficient conjugation, though this should be optimized for each specific application.[6][9]
-
Reaction : Incubate the mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring or agitation. The reaction vessel should be protected from light if using photosensitive materials.
-
Quenching (Optional) : To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Purification : Remove the unreacted peptide and quenching reagents from the final conjugate product using appropriate purification methods, such as dialysis, size exclusion chromatography (SEC), or spin desalting columns.[6]
Biological Pathway and Experimental Workflow
RGD-Integrin Signaling Pathway
The cRGDfK peptide targets integrins, which are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). Upon ligand binding, integrins cluster and trigger a cascade of intracellular signaling events. This process, known as outside-in signaling, leads to the recruitment and activation of various proteins at sites called focal adhesions. Key initial events include the autophosphorylation of Focal Adhesion Kinase (FAK), which creates a docking site for Src family kinases.[10][11] The resulting FAK-Src complex then phosphorylates numerous downstream targets, influencing cell survival, proliferation, migration, and cytoskeletal organization.[11][12]
Figure 1: Simplified RGD-Integrin signaling cascade.
General Experimental Workflow
The process of utilizing this compound involves a logical sequence of steps from deprotection to the creation of a final, functional conjugate ready for biological application. This workflow ensures the stability of the starting material and the reactivity of the intermediate for efficient conjugation.
Figure 2: Workflow for this compound conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. memphis.edu [memphis.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interfacial Activity Assisted Surface Functionalization: A Novel Approach to Incorporate Maleimide Functional Groups and cRGD Peptide on Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. RGD-dependent binding of TP508 to integrin αvβ3 mediates cell adhesion and induction of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Thioacetyl Group in cRGDfK Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic pentapeptide cRGDfK, a high-affinity ligand for αvβ3 integrins, is a cornerstone of targeted drug delivery and molecular imaging in oncology. The strategic incorporation of a thioacetyl group onto the cRGDfK peptide provides a versatile handle for bioconjugation, enabling the attachment of a wide array of functional moieties such as nanoparticles, liposomes, and imaging agents. This guide delves into the core functionalities of the thioacetyl group, its impact on the peptide's properties, and the experimental protocols necessary for its successful implementation in research and drug development.
Introduction: The cRGDfK Peptide and the Need for Functionalization
The cRGDfK peptide's ability to selectively bind to αvβ3 integrins, which are overexpressed on various tumor cells and angiogenic vasculature, makes it an invaluable tool for targeted therapies. However, to harness its targeting capabilities, the peptide must be conjugated to therapeutic or diagnostic agents. This necessitates a reliable and specific chemical handle on the peptide that does not interfere with its integrin-binding motif. The lysine (K) residue in the cRGDfK sequence provides a primary amine that is often utilized for conjugation. The introduction of a thioacetyl group offers an alternative and highly specific conjugation strategy.
The Thioacetyl Group: A Protected Thiol for Controlled Conjugation
The primary role of the thioacetyl group (-SCOCH₃) is to serve as a stable protecting group for a thiol (-SH) functionality. The thioester bond is relatively stable under various conditions, including peptide synthesis and purification, but can be selectively cleaved to reveal a reactive thiol group when desired. This free thiol is then available for highly specific covalent bond formation, most commonly through a Michael addition reaction with a maleimide-functionalized molecule. This strategy offers several advantages:
-
Orthogonality: The deprotection and subsequent thiol-maleimide conjugation are orthogonal to many other common bioconjugation chemistries, allowing for precise control over the conjugation site.
-
High Specificity: The reaction of a thiol with a maleimide is highly specific under mild conditions (pH 6.5-7.5), minimizing side reactions.
-
Stability of the Final Conjugate: The resulting thioether bond is stable under physiological conditions, ensuring the integrity of the conjugate in vivo.
While direct quantitative data comparing the binding affinity of thioacetylated cRGDfK to the unmodified peptide is not extensively published, the modification is made to the lysine side chain, which is generally considered not to be directly involved in the RGD-integrin binding interaction. Therefore, it is widely assumed that the thioacetyl group has a minimal impact on the peptide's binding affinity to αvβ3 integrin.
Data Presentation: Quantitative Analysis of cRGDfK and its Conjugates
To provide a clear overview of the performance of cRGDfK and its derivatives, the following tables summarize key quantitative data from various studies.
Table 1: Integrin αvβ3 Binding Affinity of cRGDfK and Modified Peptides
| Peptide/Conjugate | Integrin Subtype | Assay Method | IC50 (nM) | Reference |
| c(RGDfK) | αvβ3 | Competitive ELISA | 1.5 - 6 | [1] |
| c(RGDfV) | αvβ3 | Competitive ELISA | < 1.5 | [1] |
| c(RGDyK) | αvβ3 | Competitive ELISA | 1.5 - 6 | [1] |
| Cy5.5-c(RGDyK) (monomer) | αvβ3 | Cell-based competitive binding | 42.9 ± 1.2 | [2] |
| Cy5.5-E-[c(RGDyK)]₂ (dimer) | αvβ3 | Cell-based competitive binding | 27.5 ± 1.2 | [2] |
| Cy5.5-E-[E-[c(RGDyK)]₂]₂ (tetramer) | αvβ3 | Cell-based competitive binding | 12.1 ± 1.3 | [2] |
Table 2: In Vivo Tumor Uptake and Biodistribution of cRGDfK Conjugates
| Conjugate | Tumor Model | Imaging/Measurement Method | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| Cy5-RAFT-c(-RGDfK-)₄ | HEK293(β₃) xenograft | Optical Imaging | 4 h | High (qualitative) | [3] |
| Cy5.5-c(RGDyK) | U87MG glioblastoma xenograft | Optical Imaging | 4 h | ~2 | [2] |
| Cy5.5-E-[c(RGDyK)]₂ | U87MG glioblastoma xenograft | Optical Imaging | 4 h | ~2.5 | [2] |
| Cy5.5-E-[E-[c(RGDyK)]₂]₂ | U87MG glioblastoma xenograft | Optical Imaging | 4 h | ~3.5 | [2] |
| cRGDfK-conjugated nanoparticles | PC-3 prostate cancer xenograft | Optical Imaging (Cy7) | 2 h | ~7-fold higher than non-targeted | [4] |
Table 3: Serum Stability of Peptides and Conjugates
| Peptide/Linkage | Matrix | Assay Method | Half-life / % Remaining | Reference |
| Non-acetylated peptides | Human plasma | LC-MS | ~6.5% remaining after 6 h | [5] |
| N-terminally acetylated peptides | Human plasma | LC-MS | Significantly increased stability | [5][6] |
| Thioether linkage (from maleimide-thiol) | Human plasma | Fluorescence | ~80% intact after 72 h (site-dependent) | |
| Thioether linkage (dye conjugate) | Serum | Fluorescence | Prone to transfer to serum proteins |
Note: The stability of the thioacetyl group itself on the cRGDfK peptide in serum has not been extensively reported. However, thioesters can be susceptible to hydrolysis.
Experimental Protocols
Synthesis of Thioacetylated cRGDfK (cRGDfK-SATA)
This protocol describes the modification of the lysine side chain of cRGDfK with N-succinimidyl S-acetylthioacetate (SATA) to introduce the thioacetyl group.
-
Dissolve cRGDfK: Dissolve cRGDfK in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5.
-
Prepare SATA solution: Dissolve SATA in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add the SATA solution to the cRGDfK solution in a molar excess (e.g., 5-10 fold).
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Purification: Purify the resulting thioacetylated peptide (cRGDfK-SAc) by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC.
Deprotection of the Thioacetyl Group
This protocol describes the removal of the acetyl group to generate the free thiol.
-
Dissolve cRGDfK-SAc: Dissolve the lyophilized thioacetylated peptide in a degassed buffer.
-
Prepare deacetylation solution: Prepare a solution of hydroxylamine hydrochloride in a suitable buffer (e.g., PBS with EDTA) and adjust the pH to ~7.0-7.5.
-
Deacetylation Reaction: Add the hydroxylamine solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: The resulting thiolated peptide can be used immediately for conjugation or purified by size-exclusion chromatography to remove excess deacetylation reagents.
Conjugation of Thiolated cRGDfK to Maleimide-Functionalized Nanoparticles
This protocol outlines the conjugation of the deprotected cRGDfK to maleimide-activated liposomes or nanoparticles.
-
Prepare Maleimide-Nanoparticles: Synthesize or obtain nanoparticles with surface-exposed maleimide groups.
-
Deprotect cRGDfK-SAc: Follow the deprotection protocol (4.2) immediately before conjugation.
-
Conjugation Reaction: Mix the freshly deprotected thiolated cRGDfK with the maleimide-functionalized nanoparticles in a buffer at pH 6.5-7.5. A slight molar excess of the peptide may be used.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purification: Remove unconjugated peptide and quenching reagents by dialysis, size-exclusion chromatography, or centrifugation.
Integrin αvβ3 Binding Affinity Assay (Competitive ELISA)
This protocol determines the half-maximal inhibitory concentration (IC50) of the peptide.
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein that binds to αvβ3, such as vitronectin or fibronectin, and incubate overnight.
-
Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Competition: Add a constant concentration of soluble αvβ3 integrin and varying concentrations of the competitor peptide (e.g., cRGDfK) to the wells.
-
Incubation: Incubate to allow competitive binding to the coated protein.
-
Washing: Wash the plate to remove unbound integrin and peptide.
-
Primary Antibody: Add a primary antibody specific for one of the integrin subunits (e.g., anti-β3).
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
Analysis: Plot the absorbance versus the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Mandatory Visualizations
Caption: Workflow for the synthesis, deprotection, and conjugation of cRGDfK peptide.
Caption: Simplified integrin αvβ3 signaling cascade initiated by cRGDfK binding.
Caption: Step-by-step workflow for a competitive ELISA to determine IC50.
Conclusion
The thioacetyl group serves as a crucial chemical tool in the functionalization of the cRGDfK peptide. By providing a protected thiol, it allows for the late-stage, specific introduction of a highly reactive handle for conjugation. This enables the robust and controlled attachment of cRGDfK to a variety of platforms for targeted drug delivery and imaging. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize thioacetyl-modified cRGDfK in their therapeutic and diagnostic strategies, ultimately advancing the field of targeted medicine.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of cRGDfK Peptides: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The cyclic pentapeptide cRGDfK, an acronym for Cyclo(Arg-Gly-Asp-D-Phe-Lys), has emerged as a cornerstone in targeted therapeutics and diagnostics. Its fundamental properties, particularly its high affinity and selectivity for specific integrin receptors, have positioned it as a critical vector for the delivery of anticancer agents and imaging probes. This technical guide delves into the core properties of cRGDfK peptides, offering a comprehensive overview of their binding affinity, stability, and the molecular pathways they influence. Detailed experimental protocols and visual representations of key processes are provided to facilitate practical application in research and development settings.
Binding Affinity and Specificity
The defining characteristic of cRGDfK is its strong and selective binding to αvβ3 and, to a lesser extent, other αv-series integrins.[1][2] This interaction is primarily mediated by the exposed Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence, which mimics the natural binding motif of extracellular matrix (ECM) proteins like vitronectin and fibronectin.[1] The cyclic structure of cRGDfK constrains the peptide backbone, which significantly enhances its binding affinity and selectivity compared to linear RGD peptides.[3][4]
Quantitative Binding Affinity Data
The binding affinity of cRGDfK and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin receptor.
| Peptide/Conjugate | Integrin Subtype | Cell Line | IC50 (nM) | Reference |
| c(RGDfK) | αvβ3 | U-87 MG | 159.5 ± 1.3 | [5] |
| [natGa]NODIA-Me-c(RGDfK) | αvβ3 | U-87 MG | 205.1 ± 1.4 | [5] |
| 111In-DOTA-EB-cRGDfK | αvβ3 | U-87 MG | 71.7 | [4] |
| c(RGDfK) | αvβ6 | - | ~10-100 fold lower than αvβ3 | [2] |
In Vitro and In Vivo Stability
The stability of cRGDfK is a critical factor for its therapeutic and diagnostic applications. Its cyclic nature provides inherent resistance to proteolysis compared to linear peptides.[4]
In Vitro Stability: Radiolabeled cRGDfK conjugates have demonstrated high stability in vitro. For instance, 111In-DOTA-EB-cRGDfK maintained a radiochemical purity of over 94% after 96 hours of incubation in both normal saline and rat plasma.[4]
In Vivo Stability: Studies involving radiolabeled cRGDfK have shown that the peptide can remain stable in vivo for extended periods. For example, some conjugates have shown stability for over 12 hours post-labeling and for 24 hours after purification and dilution in injectable solutions.[6]
Key Signaling Pathways
Upon binding to integrins, cRGDfK can modulate several downstream signaling pathways that are crucial in cancer progression, including cell adhesion, migration, proliferation, and survival. The primary signaling axes affected are the Focal Adhesion Kinase (FAK) and Src family kinase pathways.
Integrin-Mediated FAK and Src Signaling
Integrin clustering, induced by the binding of ligands like cRGDfK, leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK then serves as a docking site for Src family kinases. The FAK-Src complex subsequently phosphorylates a multitude of downstream targets, including paxillin and vinculin, which are essential for the formation of focal adhesions and the regulation of cell motility.[7]
Figure 1: cRGDfK-mediated activation of FAK and Src signaling pathways.
Modulation of TGF-β and Wnt Signaling
cRGDfK has also been shown to influence other critical cancer-related signaling pathways. For instance, it can inhibit the Transforming Growth Factor-beta (TGF-β)-induced epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1] This inhibition can occur through the suppression of both Smad-dependent and non-Smad (e.g., Wnt/β-catenin) signaling pathways.[1][8]
References
- 1. Cyclic pentapeptide cRGDfK enhances the inhibitory effect of sunitinib on TGF-β1-induced epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Different [Tc(N)PNP]-Scaffolds on the Biological Properties of the Small cRGDfK Peptide: Synthesis, In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion [discovmed.com]
- 8. biorxiv.org [biorxiv.org]
cRGDfK-Thioacetyl Ester: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic pentapeptide cRGDfK (cyclo(Arg-Gly-Asp-D-Phe-Lys)) is a high-affinity ligand for αvβ3 and αvβ5 integrins, which are overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[1][2] This selective binding property makes cRGDfK an invaluable targeting moiety for the development of novel cancer diagnostics and therapeutics. The incorporation of a thioacetyl ester group at the lysine residue (cRGDfK-thioacetyl ester) provides a versatile handle for conjugation to a wide array of molecules, including fluorescent probes, nanoparticles, and cytotoxic drugs, through thiol-maleimide chemistry or other thiol-reactive coupling strategies.[3][4] This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and applications, with a focus on quantitative data and detailed experimental protocols.
Core Concepts
Chemical Structure and Synthesis
The this compound is a derivative of the cyclic RGD peptide, featuring a thioacetyl group attached to the epsilon-amine of the lysine residue. This modification facilitates site-specific conjugation while preserving the integrin-binding affinity of the parent peptide.
Synthesis: The synthesis of cRGDfK is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6] The linear peptide is assembled on a resin, followed by on-resin cyclization to form the stable cyclic backbone. The thioacetyl group can be introduced by reacting the deprotected lysine side chain with N-succinimidyl S-acetylthioacetate (SATA) or a similar reagent.
Mechanism of Action: Targeting Integrins
Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions.[7] The Arg-Gly-Asp (RGD) sequence in cRGDfK mimics the natural binding motif of extracellular matrix proteins like fibronectin and vitronectin, allowing it to bind with high affinity to the ligand-binding pocket of αvβ3 and αvβ5 integrins.[1] This interaction can trigger downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[7] By targeting these integrins, cRGDfK-conjugated agents can be selectively delivered to tumor sites.
Quantitative Data
Binding Affinity of cRGDfK and Derivatives
The binding affinity of cRGDfK and its conjugates to various integrin subtypes is a critical parameter for evaluating their targeting efficiency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a reference ligand.
| Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| c(RGDfK) | αvβ3 | 2.6 ± 0.6 | Competitive ELISA with vitronectin | [8] |
| c(RGDfK) | αvβ3 | 1.5 - 6 | Not specified | [9] |
| c(RGDfK) | αvβ5 | 250 - 503 | Not specified | [9] |
| c(RGDfK) | α5β1 | 141 - 236 | Not specified | [9] |
| ¹¹¹In-DOTA-EB-cRGDfK | αvβ3 | 71.7 | In vitro competition assay with U-87 MG cells | [1] |
| Pt-c(RGDfK) | Not specified | 12.8 ± 2.1 µM | Cytotoxicity assay in melanoma cells | [2] |
In Vivo Tumor Targeting and Uptake
The efficacy of cRGDfK-targeted agents in vivo is often assessed by measuring their accumulation in tumors compared to other tissues. This is frequently expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a tumor-to-background ratio.
| Imaging Agent | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG xenograft | 24 h | 27.1 ± 2.7 | 22.85 | [1] |
| ¹¹¹In-DOTA-cRGDfK | U-87 MG xenograft | 0.5 h | 2.0 ± 0.5 | Not specified | [1] |
| Cy5-RAFT-c(-RGDfK-)₄ | HEK293(β3) xenograft | Not specified | Not specified | > 15 (Tumor/Skin) | [10] |
Experimental Protocols
Solid-Phase Synthesis of c(RGDfK)
This protocol outlines the manual synthesis of c(RGDfK) using Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
Rink Amide resin
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Lys, Phe, Asp, Gly, Arg).
-
On-Resin Cyclization:
-
After coupling the final amino acid, perform Fmoc deprotection.
-
Treat the resin-bound linear peptide with a cyclization cocktail (e.g., HATU/DIPEA in DMF) for 16 hours.[6]
-
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Functionalization of Nanoparticles with this compound
This protocol describes the conjugation of this compound to maleimide-functionalized nanoparticles.
Materials:
-
This compound
-
Maleimide-functionalized nanoparticles (e.g., liposomes, polymeric micelles)
-
Deacetylation buffer: 50 mM Tris, 20 mM EDTA, 0.5 M hydroxylamine, pH 7.5
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Dialysis membrane (MWCO appropriate for the nanoparticles)
Procedure:
-
Deacetylation of this compound:
-
Dissolve the this compound in the deacetylation buffer.
-
Incubate at room temperature for 2 hours to expose the free thiol group.
-
-
Conjugation Reaction:
-
Immediately add the deacetylated cRGDfK-SH to the maleimide-functionalized nanoparticles in the conjugation buffer.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted peptide by dialysis against PBS.
-
In Vitro Cellular Uptake Assay
This protocol details a method to assess the cellular uptake of cRGDfK-conjugated fluorescently labeled nanoparticles.[11]
Materials:
-
Integrin-positive cells (e.g., U-87 MG, 4T1) and integrin-negative control cells
-
Fluorescently labeled cRGDfK-nanoparticles and control non-targeted nanoparticles
-
Cell culture medium
-
24-well plates with glass coverslips
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
Incubation with Nanoparticles:
-
Dilute the fluorescently labeled nanoparticles to the desired concentration in cell culture medium.
-
Replace the medium in the wells with the nanoparticle-containing medium.
-
Incubate for a defined period (e.g., 4 hours) at 37°C. For a negative control, incubate a set of cells at 4°C to inhibit active uptake.
-
-
Washing: Wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Fixation and Staining (for microscopy):
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Analysis:
-
Microscopy: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Visualizations
Integrin Signaling Pathway
Caption: cRGDfK-mediated integrin signaling pathway.
Experimental Workflow for Targeted Drug Delivery
Caption: Workflow for developing cRGDfK-targeted drug delivery systems.
References
- 1. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-targeted delivery into cancer cells of a Pt(iv) pro-drug through conjugation to RGD-containing peptides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor Targeting via Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling target engagement and cellular uptake of cRGD-decorated clinical-stage core-crosslinked polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for cRGDfK-Thioacetyl Ester Conjugation to Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cyclic peptide cRGDfK (cyclo(Arg-Gly-Asp-D-Phe-Lys)) is a well-known ligand that specifically targets αvβ3 integrins, which are overexpressed on various tumor cells and angiogenic endothelial cells. The conjugation of cRGDfK to nanoparticles (NPs) is a promising strategy for targeted drug delivery in cancer therapy. The thioacetyl ester form of cRGDfK provides a protected thiol group that can be deprotected in situ to allow for covalent conjugation to appropriately functionalized nanoparticles, such as those with maleimide groups on their surface. This document provides a detailed protocol for the conjugation of cRGDfK-thioacetyl ester to nanoparticles, data presentation from relevant studies, and visualizations of the experimental workflow.
Data Presentation
The following table summarizes the characterization of nanoparticles before and after conjugation with cRGD peptides, as well as their tumor accumulation. This data is crucial for evaluating the success of the conjugation and the targeting efficacy of the functionalized nanoparticles.
| Nanoparticle Type | Z-average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Conjugation Efficiency (%) | Tumor Accumulation (AUC, µg·hr/mg) |
| Non-functionalized NPs | Not Reported | Not Reported | Not Reported | N/A | 60[1] |
| cRGD-functionalized NPs | ~300-330[2] | ~0.2[2] | -10.1 to -12.2[2] | 40-70%[2] | 100[1] |
| Cysteine-NPs (Control) | ~300-330[2] | ~0.2[2] | Not Reported | ~40%[2] | Not Reported |
Experimental Protocols
This section details the methodology for the conjugation of this compound to maleimide-functionalized polymeric nanoparticles. This protocol is based on established methods for creating targeted drug delivery systems.[1]
Materials:
-
Maleimide-functionalized nanoparticles (e.g., PLGA-PEG-Maleimide)
-
This compound
-
Hydroxylamine hydrochloride
-
HEPES buffer (0.05 M)
-
EDTA solution (0.05 M)
-
Phosphate buffered saline (PBS)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Lyophilizer (optional)
-
Particle size and zeta potential analyzer (e.g., Zetasizer)
-
HPLC system for quantification
Protocol:
-
Preparation of Maleimide-Functionalized Nanoparticles:
-
Synthesize or procure nanoparticles with maleimide groups on the surface. For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles can be formulated with a maleimide-terminated polyethylene glycol (PEG) block copolymer (PLA-PEG-MAL).[1]
-
Characterize the nanoparticles for size, polydispersity, and surface charge using dynamic light scattering (DLS).
-
-
Deprotection of this compound:
-
Dissolve the this compound in a solution of 0.05 M HEPES and 0.05 M EDTA.
-
Add hydroxylamine hydrochloride to the peptide solution to a final concentration of 0.005 M.[1]
-
Incubate the mixture for 30 minutes at room temperature to allow for the hydrolysis of the thioacetyl ester, exposing the free thiol group (-SH).[1]
-
-
Conjugation of cRGDfK to Nanoparticles:
-
Disperse the maleimide-functionalized nanoparticles in the HEPES-EDTA buffer.
-
Add the freshly deprotected cRGDfK solution to the nanoparticle dispersion. A typical ratio is 4 mg of peptide to 40 mg of nanoparticles.[1]
-
Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.[1] The maleimide groups on the nanoparticle surface will react with the free thiol groups of the cRGDfK via a Michael addition reaction to form a stable thioether bond.
-
-
Purification of cRGD-Conjugated Nanoparticles:
-
After the conjugation reaction, purify the nanoparticles to remove unreacted peptide and other reagents.
-
Centrifuge the nanoparticle suspension. The appropriate speed and time will depend on the nanoparticle size and density.
-
Remove the supernatant containing unreacted materials.
-
Resuspend the nanoparticle pellet in deionized water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
The purified cRGD-conjugated nanoparticles can be resuspended in a suitable buffer for storage or lyophilized for long-term stability.
-
-
Characterization of cRGD-Conjugated Nanoparticles:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the purified nanoparticles using DLS to confirm that they remain within an acceptable range for biomedical applications.
-
Peptide Conjugation Efficiency: Quantify the amount of conjugated cRGDfK. This can be done by measuring the concentration of unreacted peptide in the supernatant using HPLC and calculating the difference from the initial amount added. The conjugation efficiency can range from 40-70%.[2]
-
In Vitro Cell Uptake: To confirm that the conjugated cRGD retains its biological activity, in vitro cell uptake studies can be performed using cells that overexpress αvβ3 integrins, such as 4T1 cells.[1] Fluorescently labeled nanoparticles can be used to quantify uptake via flow cytometry or fluorescence microscopy. A significant increase in uptake for cRGD-functionalized nanoparticles compared to non-targeted controls (e.g., nanoparticles functionalized with a non-targeting peptide like cRAD) indicates successful and functional conjugation.[1]
-
Visualizations
The following diagrams illustrate the key processes involved in the preparation and mechanism of action of cRGDfK-conjugated nanoparticles.
Caption: Experimental workflow for cRGDfK-nanoparticle conjugation.
Caption: Chemical reaction for thiol-maleimide conjugation.
References
Application Notes: Labeling Proteins with cRGDfK-Thioacetyl Ester for Targeted Applications
Introduction The cyclic pentapeptide cRGDfK (cyclic Arginine-Glycine-Aspartic acid-D-phenylalanine-Lysine) is a high-affinity ligand for several integrin receptors, particularly αvβ3 and αvβ5.[1][2] These integrins are overexpressed on the surface of various cancer cells and angiogenic endothelial cells, but show low expression in normal tissues and quiescent blood vessels.[3][4] This differential expression makes cRGDfK an excellent targeting moiety for the selective delivery of therapeutic agents (e.g., chemotherapy drugs, proteins, nanoparticles) and imaging probes to tumors.[5][6][7]
Labeling proteins with cRGDfK enables the development of targeted biologics with enhanced efficacy and reduced off-target toxicity. The cRGDfK-thioacetyl ester is a versatile precursor for this purpose. The thioacetyl group (–S-COCH₃) serves as a protected thiol. Through a simple deprotection step, it is converted into a reactive sulfhydryl group (–SH), which can then be covalently linked to a protein using specific thiol-reactive chemistry. This document provides detailed protocols for the deprotection of this compound and its subsequent conjugation to proteins.
Principle of the Method The conjugation strategy involves a two-stage process. First, the thioacetyl group on the cRGDfK peptide is chemically removed (deacetylated) under mild conditions to yield the free thiol, cRGDfK-SH.[8][9] Second, this newly exposed thiol is reacted with a maleimide group previously introduced onto the target protein. The maleimide group is highly reactive and specific towards thiols, forming a stable thioether bond under physiological conditions (pH 7.0-7.5).[10][11] This site-specific conjugation method ensures a stable linkage between the protein and the cRGDfK targeting peptide.
Quantitative Data for cRGDfK and Conjugates
Quantitative analysis of binding affinity and in vivo performance is crucial for evaluating cRGDfK-based agents. The following tables summarize key data from published literature.
Table 1: In Vitro Integrin Binding Affinity (IC₅₀ Values) The IC₅₀ value represents the concentration of a ligand required to inhibit 50% of the binding of a reference ligand to its receptor. Lower values indicate higher binding affinity.
| Compound/Conjugate | Integrin Subtype | Cell Line | IC₅₀ (nM) | Reference(s) |
| c[RGDfK] | αvβ6 | - | 52.0 ± 23.8 | [12] |
| c[RGDfK] | αvβ3, αvβ5, α5β1 | - | See Note 1 | [2] |
| DOTA-cRGDfK | αvβ3 | U-87 MG | 35.2 | [4] |
| DOTA-EB-cRGDfK | αvβ3 | U-87 MG | 71.7 | [4] |
| E[c(RGDyK)]₂ (Dimer) | αvβ3 | U-87 MG | 79.2 ± 4.2 | [13] |
| FPTA-RGD₂ (Dimer) | αvβ3 | U-87 MG | 144 ± 6.5 | [13] |
| c(RGD) Tetramer | αvβ3 | U-87 MG | 16.6 ± 1.3 | [14] |
| c(RGD) Dimer | αvβ3 | U-87 MG | 48.4 ± 2.8 | [14] |
| Note 1: In one study, cyclo[RGDfK] showed detectable inhibition for αvβ3 and αvβ5 between 0.1 and 10 μM, but the binding was too weak to accurately determine a precise IC₅₀ value under the assay conditions.[2] |
Table 2: In Vivo Tumor Uptake of cRGD-Conjugated Imaging Agents Tumor uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g) at a specific time point post-injection.
| Imaging Agent | Tumor Model | Time Post-Injection | Peak Tumor Uptake (%ID/g) | Reference(s) |
| ⁶⁴Cu-DOTA-RGD Tetramer | U87MG Glioma | 1 h | 8.9 ± 2.1 | [14] |
| ⁶⁴Cu-DOTA-RGD Tetramer | U87MG Glioma | 20 h | 6.6 ± 1.5 | [14] |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 48 h | 25.5 ± 3.9 | [4] |
| ¹¹¹In-DOTA-cRGDfK | U-87 MG | 0.5 h | 2.0 ± 0.5 | [4] |
| [¹⁸F]FB-PRGD₂ (Dimer) | U87MG Glioma | 30 min | ~5.0 | [14] |
| Cy5-cRGD-siRNA | HCT116 Xenograft | 24 h | Qualitatively high | [3] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for protein labeling and the biological pathway activated by the cRGDfK conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tumor-targeted in vivo gene silencing via systemic delivery of cRGD-conjugated siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mdpi.com]
- 5. Functional cRGD-Conjugated Polymer Prodrug for Targeted Drug Delivery to Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pentapeptide cRGDfK-Surface Engineered Nanostructured Lipid Carriers as an Efficient Tool for Targeted Delivery of Tyrosine Kinase Inhibitor for Battling Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. mdpi.com [mdpi.com]
- 13. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cRGDfK-Thioacetyl Ester in PET Imaging of Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of cRGDfK-thioacetyl ester as a precursor for the development of Positron Emission Tomography (PET) imaging agents targeting integrin αvβ3-expressing tumors. The cyclic peptide c(RGDfK) is a well-established ligand for integrin αvβ3, a cell surface receptor overexpressed in various cancer types and involved in tumor angiogenesis and metastasis.[1][2] The thioacetyl group on the lysine residue provides a latent thiol functionality, which, after deprotection, allows for site-specific conjugation of a positron-emitting radionuclide via a suitable bifunctional chelator or a thiol-reactive prosthetic group. This approach enables the development of PET tracers for the non-invasive visualization and quantification of integrin αvβ3 expression in preclinical and potentially clinical settings.
Principle
The strategy involves a multi-step process beginning with the solid-phase synthesis of the cRGDfK peptide, incorporating a lysine residue with its epsilon-amino group modified with a thioacetyl moiety. This protected precursor, this compound, is stable for storage and handling. Prior to radiolabeling, the thioacetyl group is removed to expose a free thiol (-SH) group. This nucleophilic thiol can then be chemoselectively conjugated with a radiolabeled entity, such as an 18F-labeled maleimide derivative (e.g., ¹⁸F-FBEM), to yield the final PET tracer. The resulting radiotracer specifically binds to integrin αvβ3 on tumor cells, allowing for their visualization by PET imaging.
Data Presentation
Table 1: Radiosynthesis and In Vitro Properties of a Thiol-Directed ¹⁸F-labeled cRGD Peptide Tracer (¹⁸F-FBEM-SRGD2)
| Parameter | Value | Reference |
| Radiolabeling Precursor | Thiolated dimeric RGD peptide (SRGD2) | [3][4] |
| Prosthetic Group | N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide (¹⁸F-FBEM) | [3][4] |
| Radiochemical Yield (non-decay corrected) | 85% ± 5% (based on ¹⁸F-FBEM) | [3][4] |
| Radiochemical Purity | >98% | [3][4] |
| Specific Activity | 100 - 150 TBq/mmol | [3][4] |
| In Vitro Binding Affinity (IC₅₀ vs. ¹²⁵I-echistatin) | Not explicitly provided for the final tracer, but the dimeric nature suggests high affinity. | [3][4] |
| Cell Line for Binding Assay | U87MG human glioblastoma | [3] |
Table 2: In Vivo Tumor Uptake of ¹⁸F-FBEM-SRGD2 in Xenograft Models (60 min post-injection)
| Tumor Model | Tumor Uptake (%ID/g) | Blocking Study Uptake (%ID/g) | Reference |
| Subcutaneous U87MG Glioma | ~2.5 | ~0.8 | [3][4] |
| Orthotopic MDA-MB-435 Breast Cancer | ~2.0 | Not Reported | [3] |
(%ID/g = percentage of injected dose per gram of tissue)
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a general method for the synthesis of the cRGDfK-thioacetyl precursor using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Mtt)-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Thioacetic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent for thioacetylation
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the order: Fmoc-Lys(Mtt)-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH. Each coupling step is performed using a 3-fold molar excess of the amino acid, coupling reagent (e.g., HBTU), and base (DIPEA) in DMF for 2 hours.
-
On-Resin Cyclization: After assembling the linear peptide, selectively deprotect the side chains of Aspartic acid and the C-terminal end. Perform on-resin head-to-tail cyclization using a suitable coupling reagent like DPPA or HATU.
-
Selective Deprotection of Lysine Side Chain: Remove the Mtt protecting group from the lysine side chain using a mild acidic solution (e.g., 1% TFA in DCM).
-
Thioacetylation of Lysine Side Chain: Couple thioacetic acid to the deprotected lysine ε-amino group using a coupling agent like DCC in DCM.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
Protocol 2: Radiolabeling of Thiolated cRGDfK with ¹⁸F-FBEM
This protocol is adapted from the labeling of a generic thiolated RGD peptide and can be applied to the deprotected cRGDfK-SH.[3][4]
Materials:
-
This compound
-
Deprotection solution: e.g., 0.5 M hydroxylamine in PBS, pH 7.4
-
¹⁸F-FBEM (N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide) - to be synthesized separately.[3]
-
Phosphate buffered saline (PBS), pH 7.2-7.4
-
C18 Sep-Pak cartridge
-
Solvents: Ethanol, Water for Injection
-
RP-HPLC system for purification and analysis
Procedure:
-
Deprotection of Thioacetyl Group: Dissolve the this compound in the deprotection solution and incubate at room temperature to yield the free thiol (cRGDfK-SH). The reaction progress can be monitored by HPLC. Purify the deprotected peptide using RP-HPLC.
-
Radiolabeling Reaction:
-
Synthesize ¹⁸F-FBEM according to established procedures.[3]
-
Dissolve the purified cRGDfK-SH peptide in PBS (pH ~7.2).
-
Add the HPLC-purified ¹⁸F-FBEM in an appropriate solvent (e.g., ethanol/water mixture).
-
Incubate the reaction mixture at room temperature for 15-20 minutes.
-
-
Purification of the Radiotracer:
-
Quench the reaction by adding an excess of a thiol-containing scavenger (e.g., N-acetyl cysteine).
-
Purify the ¹⁸F-labeled cRGDfK conjugate using RP-HPLC.
-
-
Formulation:
-
Collect the HPLC fraction containing the product.
-
Remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) for in vivo studies.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product by analytical RP-HPLC.
-
Measure the specific activity.
-
Protocol 3: In Vitro Cell Binding Assay
Materials:
-
Integrin αvβ3-positive tumor cells (e.g., U87MG) and αvβ3-negative control cells.
-
Cell culture medium and supplements.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, CaCl₂, and BSA).
-
¹⁸F-labeled cRGDfK tracer.
-
Unlabeled c(RGDfK) peptide for competition assay.
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed the tumor cells in 24-well plates and allow them to attach overnight.
-
Binding Experiment:
-
Wash the cells with cold binding buffer.
-
Add the ¹⁸F-labeled cRGDfK tracer at various concentrations to the wells.
-
For competition studies, add the tracer at a fixed concentration along with increasing concentrations of unlabeled c(RGDfK).
-
Incubate the plates at 37°C for 1 hour.
-
-
Washing: Aspirate the medium and wash the cells three times with cold binding buffer to remove unbound tracer.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.
-
Data Analysis: Determine the total and non-specific binding. Calculate the specific binding and determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀) from the competition assay data.
Protocol 4: Preclinical PET Imaging in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts).
-
¹⁸F-labeled cRGDfK tracer formulated for injection.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET scanner.
-
(Optional) Unlabeled c(RGDfK) for blocking studies.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Tracer Administration: Inject approximately 3.7-7.4 MBq (100-200 µCi) of the ¹⁸F-labeled cRGDfK tracer intravenously via the tail vein.
-
PET Imaging:
-
Position the mouse in the PET scanner.
-
Acquire dynamic or static PET images at various time points post-injection (e.g., 30, 60, 120 minutes).
-
-
Blocking Study (Optional): To demonstrate specificity, co-inject a separate group of mice with the radiotracer and an excess of unlabeled c(RGDfK) (e.g., 10 mg/kg).
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other major organs.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
-
Biodistribution (Ex Vivo):
-
At the end of the imaging session, euthanize the mouse.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the PET imaging findings.
-
Visualizations
Integrin αvβ3 Signaling Pathway
References
Application Notes and Protocols: Deprotection of cRGDfK-Thioacetyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic peptide cRGDfK (cyclo(Arg-Gly-Asp-D-Phe-Lys)) is a well-established ligand for high-affinity binding to αvβ3 integrins, which are overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[1][2] The functionalization of the lysine side chain allows for the conjugation of various moieties, including imaging agents and therapeutic drugs, for targeted delivery. To achieve a specific and stable linkage, the thiol group (-SH) is often employed for conjugation reactions such as maleimide chemistry. The thiol group is typically protected as a thioacetyl ester (-SAc) during peptide synthesis to prevent unwanted side reactions, particularly oxidation to disulfides.[3]
This document provides a detailed protocol for the deprotection of cRGDfK-thioacetyl ester to yield the free thiol, cRGDfK-SH, ready for subsequent conjugation. The protocol is based on a mild transthioesterification method, which offers advantages over harsh basic or acidic conditions that can lead to peptide degradation or side reactions.[4][5]
Data Presentation
Several methods can be employed for the deprotection of thioacetyl groups. The choice of method depends on the stability of the peptide and the desired reaction conditions. Below is a summary of common deprotection methods with typical reaction conditions.
| Deprotection Method | Reagent(s) | Solvent(s) | pH | Temperature | Reaction Time | Typical Yield | Notes |
| Transthioesterification | Hydroxylamine hydrochloride, Triethylamine | Methanol | ~8 | Room Temp. | 30 min - 2 h | > 90% | Mild conditions, suitable for sensitive peptides.[4] |
| Transthioesterification | Thioglycolic acid | Aqueous buffer/MeOH | 8 | Room Temp. | 30 min - 24 h | 50 - 78% | Mild, avoids oxidation.[4][5] |
| Transthioesterification | Cysteamine or L-cysteine | Aqueous buffer | 8 | Room Temp. | 30 min | High | Biomimetic approach inspired by Native Chemical Ligation.[5] |
| Basic Hydrolysis | Sodium hydroxide (NaOH) | Ethanol/Water | > 12 | Reflux | 2 h | Variable | Harsh conditions may lead to peptide degradation. |
| Cyanide Catalysis | Tetrabutylammonium cyanide (TBACN) | Protic solvent | N/A | Room Temp. | Variable | > 80% | Effective for aliphatic thiols, but cyanide is highly toxic.[3] |
Experimental Protocols
This section details the recommended protocol for the deprotection of this compound using hydroxylamine, a mild and efficient method.
Materials and Equipment
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Methanol (MeOH)
-
Degassed water (for HPLC)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN, HPLC grade)
-
Nitrogen or Argon gas
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer
Deprotection Protocol
-
Preparation of Reagents:
-
Prepare a 0.5 M solution of hydroxylamine hydrochloride in anhydrous methanol.
-
Ensure all solvents are degassed by bubbling with nitrogen or argon for at least 15 minutes to minimize oxidation of the resulting free thiol.
-
-
Reaction Setup:
-
Dissolve the this compound in anhydrous, degassed methanol to a final concentration of 1-5 mg/mL in a clean reaction vial under an inert atmosphere (nitrogen or argon).
-
Add the hydroxylamine hydrochloride solution (20-50 equivalents relative to the peptide).
-
Add triethylamine or DIPEA dropwise while stirring until the pH of the solution is approximately 8. This can be checked with pH paper.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry. Take aliquots of the reaction mixture at regular intervals (e.g., 15, 30, 60, and 120 minutes), quench with a small amount of 0.1% TFA in water, and analyze. The deprotected product will have a different retention time and a mass decrease corresponding to the acetyl group (42 Da).
-
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by HPLC), acidify the reaction mixture to pH 3-4 by adding a 10% solution of TFA in water. This protonates the thiol, reducing its susceptibility to oxidation.
-
Purification of cRGDfK-SH
-
HPLC Purification:
-
Purify the crude deprotected peptide by preparative RP-HPLC.
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 55% Mobile Phase B over 30-40 minutes, but this should be optimized based on the analytical HPLC results.
-
Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: Monitor the elution at 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major product peak.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the cRGDfK-SH.
-
-
Lyophilization:
-
Pool the pure fractions and freeze them, for example, in a dry ice/acetone bath.
-
Lyophilize the frozen fractions to obtain the final product as a white, fluffy powder.
-
Storage
Store the lyophilized cRGDfK-SH peptide under an inert atmosphere at -20°C or lower to prevent oxidation. For immediate use in conjugation reactions, dissolve the peptide in degassed buffer.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the deprotection of this compound.
Application Pathway
Caption: Logical pathway from deprotected cRGDfK-SH to its targeted application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cRGDfK-Thioacetyl Ester Functionalization of Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of liposomes with targeting ligands is a critical strategy for enhancing drug delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects. The cyclic peptide c(RGDfK) is a well-established ligand that exhibits high affinity and selectivity for αvβ3 integrins, which are overexpressed on the surface of various cancer cells and angiogenic endothelial cells.[1][2]
This document provides detailed application notes and protocols for the functionalization of liposomes with cRGDfK using a thioacetyl-protected peptide precursor, cRGDfK-thioacetyl ester. This approach involves a two-step process: first, the deprotection of the thioacetyl group to reveal a reactive thiol, followed by the covalent conjugation of the thiolated peptide to maleimide-functionalized liposomes via a stable thioether bond. This method offers a robust and controlled strategy for the preparation of targeted liposomal drug delivery systems.
Data Presentation
The following tables summarize the typical physicochemical characteristics of liposomes before and after functionalization with cRGDfK. The data is compiled from various studies and represents typical expected values. Actual results may vary depending on the specific lipid composition, preparation method, and drug cargo.
Table 1: Physicochemical Properties of Unfunctionalized (Plain) Liposomes
| Formulation ID | Lipid Composition | Method of Preparation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Lipo-1 | HSPC:Cholesterol:DSPE-mPEG2000 | Thin-film hydration | 118.2 ± 0.2 | < 0.15 | -36.4 ± 1.7 | N/A | [3] |
| Lipo-2 | DPPC:Cholesterol | Thin-film hydration | 151.95 | < 0.15 | N/A | 91.01 ± 1.01 | [4] |
| Lipo-3 | Soy PC:Cholesterol:DSPE-PEG-Mal | Thin-film hydration | 105.3 ± 3.7 | 0.12 ± 0.02 | -19.7 ± 4.3 | > 98% (Doxorubicin) | [3] |
HSPC: Hydrogenated Soy Phosphatidylcholine, Cholesterol, DSPE-mPEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DSPE-PEG-Mal: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000], Soy PC: Soybean Phosphatidylcholine.
Table 2: Physicochemical Properties of cRGDfK-Functionalized Liposomes
| Formulation ID | Lipid Composition | Method of Preparation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Conjugation Efficiency (%) | Reference(s) |
| RGD-Lipo-1 | HSPC:Cholesterol:DSPE-PEG-cRGDfK | Thin-film hydration | 118.4 ± 1.6 | < 0.15 | -22.8 ± 0.4 | N/A | [3] |
| RGD-Lipo-2 | DPPC:Cholesterol:DSPE-PEG-cRGDfK | Thin-film hydration | 149.9 | < 0.15 | -24.85 ± 8.55 | 98% | [3][4] |
| RGD-Lipo-3 | Soy PC:Cholesterol:DSPE-PEG-cRGDfK | Post-insertion | 114.1 ± 5.2 | 0.11 ± 0.03 | -24.85 ± 8.55 | 98% | [3] |
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes containing a maleimide-functionalized lipid for subsequent peptide conjugation using the thin-film hydration method.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve HSPC, cholesterol, and DSPE-PEG2000-Maleimide in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour.
-
For size homogenization, subject the liposome suspension to several freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11 times) at 60°C to obtain unilamellar vesicles of a uniform size.
-
Store the maleimide-functionalized liposomes at 4°C until use.
Deprotection of this compound
This protocol details the deprotection of the thioacetyl group from the cRGDfK peptide to generate a free thiol group for conjugation.
Materials:
-
This compound
-
Hydroxylamine solution (e.g., 0.5 M in a suitable buffer)
-
Degassed buffer (e.g., PBS, pH 7.2)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the this compound in a degassed buffer (e.g., PBS, pH 7.2).
-
Add the hydroxylamine solution to the peptide solution. The final concentration of hydroxylamine should be in molar excess to the peptide.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) under an inert atmosphere (nitrogen or argon) with gentle stirring.
-
The deprotected cRGDfK-SH peptide is now ready for conjugation. It is recommended to use the freshly deprotected peptide solution immediately to prevent disulfide bond formation.
Conjugation of cRGDfK-SH to Maleimide-Functionalized Liposomes
This protocol describes the covalent coupling of the thiolated cRGDfK peptide to the surface of maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes (from section 3.1)
-
Freshly deprotected cRGDfK-SH solution (from section 3.2)
-
Reaction buffer (e.g., HEPES buffer, pH 7.0-7.5)
Procedure:
-
Add the freshly deprotected cRGDfK-SH solution to the maleimide-functionalized liposome suspension in the reaction buffer. A typical molar ratio of peptide to maleimide-lipid is 1:2.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
The reaction results in the formation of a stable thioether bond, covalently linking the cRGDfK peptide to the liposome surface.
Purification and Characterization of cRGDfK-Functionalized Liposomes
This protocol outlines the purification of the functionalized liposomes to remove unreacted peptide and their subsequent characterization.
Materials:
-
cRGDfK-functionalized liposome suspension (from section 3.3)
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Purification:
-
Equilibrate a size exclusion chromatography column with PBS (pH 7.4).
-
Apply the cRGDfK-functionalized liposome suspension to the top of the column.
-
Elute the liposomes with PBS (pH 7.4). The larger liposomes will elute in the void volume, while the smaller, unreacted peptide will be retained in the column.[5][6]
-
Collect the fractions containing the purified cRGDfK-liposomes.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the purified liposomes using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer. A successful conjugation is often indicated by a change in the zeta potential compared to the unfunctionalized liposomes.[3][4]
-
Conjugation Efficiency: The amount of conjugated peptide can be quantified by various methods, such as HPLC analysis of the unreacted peptide in the collected fractions or by using a fluorescently labeled peptide.[3]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound functionalization of liposomes.
Integrin-Mediated Signaling Pathway
Caption: cRGDfK-mediated integrin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. αvβ3 integrin-targeted magnetic resonance imaging in a pancreatic cancer mouse model using RGD-modified liposomes encapsulated with Fe-deferoxamine | PLOS One [journals.plos.org]
- 6. Liposome surface functionalization based on different anchoring lipids via Staudinger ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Imaging with cRGDfK-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide Arg-Gly-Asp-D-Phe-Lys (cRGDfK) is a well-established targeting moiety for the αvβ3 integrin, a transmembrane receptor that is overexpressed in various tumor cells and angiogenic endothelial cells.[1][2][3] This specific binding property makes cRGDfK an ideal candidate for developing targeted imaging probes to visualize and quantify tumor growth and angiogenesis non-invasively. These probes typically consist of the cRGDfK peptide conjugated to an imaging agent, such as a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or a fluorophore for near-infrared (NIR) fluorescence imaging.[4][5][6] While the specific linker chemistry, such as a thioacetyl ester, facilitates the conjugation of the cRGDfK peptide to the imaging moiety, the fundamental in vivo imaging protocols remain consistent across different cRGDfK-based probes.
This document provides detailed application notes and standardized protocols for conducting in vivo imaging studies using cRGDfK-based probes in preclinical tumor models.
Principle of Action: Targeting αvβ3 Integrin
The cRGDfK peptide specifically binds to the αvβ3 integrin receptor on the cell surface.[1][2] Upon intravenous administration, the cRGDfK-conjugated probe circulates in the bloodstream and preferentially accumulates at the tumor site due to the high expression of αvβ3 integrin on both tumor cells and the neovasculature. This targeted accumulation allows for the visualization of the tumor using an appropriate imaging modality. The signaling pathway initiated by RGD binding to integrins is complex, involving focal adhesion kinase (FAK) and Src kinase, leading to downstream effects on cell survival, proliferation, and migration.
Caption: cRGDfK probe binding to αvβ3 integrin and initiating downstream signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies using different cRGDfK-based imaging probes. This data can be used for comparison and to guide the selection of appropriate imaging agents and protocols.
Table 1: Tumor Uptake of Radiolabeled cRGDfK Probes in U-87 MG Xenografts
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g ± SD) | Reference |
| ¹¹¹In-DOTA-EB-cRGDfK | 0.5 h | 12.36 ± 0.88 | [1] |
| 2 h | 16.59 ± 2.16 | [1] | |
| 4 h | 18.66 ± 2.15 | [1] | |
| 24 h | 25.09 ± 4.76 | [1] | |
| 48 h | 25.49 ± 3.88 | [1] | |
| 72 h | 23.61 ± 2.98 | [1] | |
| ¹¹¹In-DOTA-cRGDfK | 0.5 h | 2.0 ± 0.5 | [1] |
| ⁶⁴Cu-DOTA-c(RGDfK) | 1 h | Not Specified | [5] |
| ⁶⁴Cu-NODAGA-c(RGDfK) | 1 h | Not Specified | [5] |
| ¹⁸F-FPTA-RGD2 | 0.5 h | 3.1 ± 0.6 | [6] |
| 1 h | 2.1 ± 0.4 | [6] | |
| 2 h | 1.3 ± 0.4 | [6] |
Table 2: In Vitro Binding Affinity of cRGDfK Probes
| Probe | Cell Line | IC50 (nM) | Reference |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 71.7 | [1] |
| NOTA-E[c(RGDfK)]₂ | U-87 MG | 100.04 ± 2.85 | [2] |
| NOTA-E[PEG₄-c(RGDfK)]₂ | U-87 MG | 33.96 ± 2.17 | [2] |
Experimental Protocols
The following are detailed protocols for in vivo imaging experiments using cRGDfK-based probes. These can be adapted based on the specific imaging modality and animal model.
General Experimental Workflow
Caption: A generalized workflow for in vivo imaging experiments with cRGDfK probes.
Animal Model Preparation
-
Cell Culture: Culture human glioblastoma U-87 MG cells or another appropriate αvβ3-expressing cell line under standard conditions.
-
Tumor Xenograft Implantation:
-
Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a suitable size (e.g., 100-300 mm³) before imaging.
-
Probe Preparation and Administration
-
Probe Reconstitution: Reconstitute the lyophilized cRGDfK probe in sterile, pyrogen-free saline or another appropriate vehicle to the desired concentration.
-
Dose Calculation: The injected dose will vary depending on the imaging modality and probe.
-
Administration: Administer the probe solution to the tumor-bearing mice via intravenous tail vein injection.
In Vivo Imaging
The imaging protocol will depend on the specific modality being used.
-
Anesthesia: Anesthetize the mice using isoflurane (e.g., 1.5-2% in oxygen).
-
Positioning: Place the anesthetized mouse in the scanner.
-
Image Acquisition:
-
Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., ordered-subset expectation maximization).[5]
-
Anesthesia: Anesthetize the mice as described above.
-
Imaging System: Use a suitable in vivo fluorescence imaging system with appropriate excitation and emission filters for the specific fluorophore.
-
Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection.
Blocking Study (for Specificity Confirmation)
To confirm that the probe uptake in the tumor is specific to αvβ3 integrin, a blocking study should be performed.
-
Coinjection: In a separate cohort of tumor-bearing mice, co-inject the imaging probe with a large molar excess of unlabeled cRGDfK peptide (e.g., 120-fold molar excess or 5 mg/kg).[1][5]
-
Imaging: Perform imaging as described in the protocols above.
-
Comparison: A significant reduction in tumor uptake in the blocked group compared to the unblocked group confirms the specificity of the probe. For example, a study showed that with a blocking dose, the tumor uptake of ¹¹¹In-DOTA-EB-cRGDfK was significantly inhibited.[1]
Ex Vivo Biodistribution (for Quantitative Analysis)
-
Euthanasia and Dissection: At the final imaging time point, euthanize the mice.
-
Organ Harvesting: Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement:
-
Radiolabeled Probes: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Fluorescent Probes: Weigh each tissue sample and measure the fluorescence intensity using an appropriate imaging system.
-
-
Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).[5]
Data Analysis and Interpretation
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and other relevant organs on the reconstructed images.
-
Quantify the signal intensity within each ROI.
-
-
Quantitative Analysis:
-
Calculate the tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-liver) to assess imaging contrast.[5]
-
From biodistribution data, calculate the %ID/g for each organ and compare between different probes or experimental conditions.
-
By following these detailed protocols, researchers can effectively utilize cRGDfK-based probes for the in vivo imaging of αvβ3 integrin expression, enabling the non-invasive monitoring of tumor progression and response to therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pentapeptide cRGDfK-Surface Engineered Nanostructured Lipid Carriers as an Efficient Tool for Targeted Delivery of Tyrosine Kinase Inhibitor for Battling Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cRGDfK-Thioacetyl Ester and Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of cRGDfK-thioacetyl ester to maleimide-functionalized molecules. The protocols outlined below cover the deprotection of the thioacetyl group to yield a reactive thiol, followed by the conjugation reaction with a maleimide-containing compound. This method is widely applicable for the development of targeted drug delivery systems, imaging agents, and other research tools where specific targeting of αvβ3 integrin-expressing cells is desired.
Introduction
The cyclic peptide cRGDfK (cyclo(Arg-Gly-Asp-D-Phe-Lys)) is a well-established ligand for high-affinity and selective binding to αvβ3 integrin receptors, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells. The thioacetyl ester modification on the lysine residue provides a protected thiol group that can be deprotected in situ to allow for a specific and efficient conjugation to maleimide-functionalized molecules via a Michael addition reaction. This results in a stable thioether linkage, creating a powerful tool for targeted therapies and diagnostics.
Data Presentation
Table 1: Conjugation Efficiency of cRGDfK to Maleimide-Functionalized Nanoparticles
| Maleimide:cRGDfK Molar Ratio | Reaction Time (minutes) | Conjugation Efficiency (%) |
| 1:1 | 30 | ~65% |
| 2:1 | 30 | 84 ± 4% |
| 3:1 | 120 | ~100% |
| 5:1 | 120 | Not specified, but expected to be high |
| 10:1 | 120 | Not specified, but expected to be high |
| 20:1 | 120 | Not specified, but expected to be high |
Data adapted from a study on the conjugation of cRGDfK to maleimide-functionalized PLGA nanoparticles. The reaction was performed at room temperature in 10 mM HEPES buffer at pH 7.0.
Table 2: Binding Affinity (IC50) of cRGDfK for Various Integrin Subtypes
| Integrin Subtype | IC50 (nM) |
| αvβ3 | 2.3 |
| αvβ5 | 503 |
| α5β1 | 236 |
| αvβ6 | >10,000 |
| αvβ8 | >10,000 |
| αIIbβ3 | >10,000 |
IC50 values represent the concentration of cRGDfK required to inhibit 50% of the binding of a radiolabeled ligand to the specified integrin subtype.
Experimental Protocols
This section provides a detailed, two-part protocol for the deprotection of this compound and its subsequent conjugation to a maleimide-functionalized molecule.
Part 1: Deprotection of this compound
Objective: To remove the acetyl protecting group from the thioacetyl ester of cRGDfK to generate the free thiol (cRGDfK-SH) for conjugation.
Materials:
-
This compound
-
0.5 M Sodium hydroxide (NaOH) solution, degassed
-
0.5 M Hydrochloric acid (HCl) solution, degassed
-
Degassed, anhydrous methanol or a suitable organic solvent
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., a small glass vial with a septum)
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of degassed, anhydrous methanol.
-
Inert Atmosphere: Purge the reaction vessel containing the dissolved peptide with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the free thiol.
-
Deprotection: Add an excess (e.g., 5-10 equivalents) of 0.5 M NaOH solution to the peptide solution.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS to confirm the removal of the acetyl group.
-
Neutralization: Carefully neutralize the reaction mixture by adding an equimolar amount of 0.5 M HCl solution to bring the pH to approximately 7.0.
-
Immediate Use: The resulting cRGDfK-SH solution is susceptible to oxidation and should be used immediately in the conjugation reaction (Part 2).
Part 2: Maleimide Conjugation Reaction
Objective: To conjugate the deprotected cRGDfK-SH to a maleimide-functionalized molecule.
Materials:
-
Freshly prepared cRGDfK-SH solution (from Part 1)
-
Maleimide-functionalized molecule of interest
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Dissolution of Maleimide: Dissolve the maleimide-functionalized molecule in the degassed reaction buffer (PBS, pH 6.5-7.5).
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas.
-
Addition of cRGDfK-SH: Add the freshly prepared and neutralized cRGDfK-SH solution to the solution of the maleimide-functionalized molecule. A molar ratio of 1:1 to 1:1.5 (cRGDfK-SH to maleimide) is a good starting point, but the optimal ratio may need to be determined empirically.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light if either of the components is light-sensitive.
-
Monitoring: Monitor the progress of the conjugation reaction by analytical HPLC-MS to observe the formation of the desired conjugate and the disappearance of the starting materials.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small excess of a thiol-containing compound such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture after the conjugation is complete.
-
Purification: Purify the cRGDfK-maleimide conjugate from unreacted starting materials and byproducts using preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Storage: Store the purified conjugate under appropriate conditions, typically lyophilized or in a buffered solution at -20°C or -80°C.
Visualizations
Application Notes & Protocols: Quantifying cRGDfK-Thioacetyl Ester Conjugation Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic peptide cRGDfK (cyclo[Arg-Gly-Asp-D-Phe-Lys]) is a high-affinity ligand for αvβ3 and αvβ5 integrins, which are overexpressed on various tumor cells and angiogenic endothelial cells. This targeting capability makes cRGDfK a valuable component in the development of targeted drug delivery systems, imaging agents, and theranostics.[1]
To facilitate site-specific conjugation, the lysine residue of cRGDfK is often modified with a thioacetyl ester. This group serves as a protected thiol (sulfhydryl), which can be selectively deprotected to reveal a reactive free thiol. This thiol can then be conjugated to a substrate of interest—such as a nanoparticle, a protein, or a fluorescent dye—typically functionalized with a maleimide group. This thiol-maleimide Michael addition is a highly efficient and specific bioconjugation reaction.[2][3]
Accurately quantifying the conjugation efficiency is critical for ensuring the quality, consistency, and efficacy of the final cRGDfK-conjugate. This document provides detailed protocols for the deprotection of cRGDfK-thioacetyl ester, its conjugation to maleimide-activated substrates, and various methods for quantifying the conjugation efficiency.
Principle of Conjugation
The overall process involves two key chemical steps:
-
Deprotection: The thioacetyl ester on the cRGDfK peptide is hydrolyzed to yield a free sulfhydryl group (-SH). This is typically achieved using a mild nucleophile like hydroxylamine under neutral to slightly basic conditions.[4]
-
Conjugation: The newly exposed thiol group reacts with a maleimide-functionalized molecule via a Michael addition reaction. This forms a stable thioether bond, covalently linking the cRGDfK peptide to the substrate.[3]
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the generation of the active thiol-containing peptide.
Materials:
-
This compound
-
Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, 0.5 M Hydroxylamine, pH 7.2
-
Degassed, deionized water
-
Nitrogen gas
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the Deprotection Buffer. Ensure all buffers are degassed by bubbling with nitrogen for at least 15 minutes to prevent thiol oxidation.
-
Dissolve the this compound in a minimal amount of degassed water or buffer to a final concentration of 1-5 mg/mL.
-
Add the peptide solution to the Deprotection Buffer. A typical molar ratio is 1:100 (peptide to hydroxylamine).
-
Incubate the reaction mixture for 1-2 hours at room temperature under a nitrogen atmosphere.
-
Immediately purify the deprotected cRGDfK-SH peptide from excess hydroxylamine and byproducts using a pre-equilibrated desalting column. Elute with a degassed conjugation buffer (e.g., PBS with 10 mM EDTA, pH 7.0).
-
The resulting cRGDfK-SH solution is highly susceptible to oxidation and should be used immediately in the subsequent conjugation reaction.
Protocol 2: Conjugation of cRGDfK-SH to a Maleimide-Functionalized Substrate
This protocol outlines the covalent attachment of the activated peptide to a maleimide-containing molecule.
Materials:
-
Freshly deprotected cRGDfK-SH solution (from Protocol 1)
-
Maleimide-functionalized substrate (e.g., maleimide-PEG-PLGA nanoparticles, maleimide-activated protein)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 10 mM EDTA, pH 6.5-7.5. (Note: Avoid amine-containing buffers like Tris, as they can react with maleimides at higher pH).[3]
-
Quenching solution: 1 M β-mercaptoethanol or L-cysteine in water.
Procedure:
-
Dissolve or suspend the maleimide-functionalized substrate in the degassed Conjugation Buffer.
-
Add the freshly prepared cRGDfK-SH solution to the maleimide-substrate mixture. A molar ratio of 1.1:1 to 2:1 (thiol:maleimide) is typically recommended to ensure complete reaction of the maleimide groups.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, under a nitrogen atmosphere.
-
To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 10-20 mM and incubate for an additional 30 minutes.
-
Purify the final conjugate from unreacted peptide and quenching reagents using an appropriate method such as dialysis, size-exclusion chromatography, or centrifugation (for nanoparticles).
Quantification Protocols
Protocol 3: Indirect Quantification via Ellman's Assay
Ellman's assay is a colorimetric method used to quantify free thiol groups.[5] By measuring the concentration of free cRGDfK-SH before and after the conjugation reaction, the amount of peptide that has been successfully conjugated can be calculated.
Materials:
-
Ellman's Reagent (DTNB): 4 mg/mL in Reaction Buffer
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
Samples:
-
Initial deprotected cRGDfK-SH solution ("Total Thiol")
-
Supernatant/flow-through after conjugation and purification ("Unreacted Thiol")
-
-
96-well plate or cuvettes
-
Spectrophotometer (plate reader or UV-Vis)
Procedure:
-
Prepare Cysteine Standards: Prepare a series of cysteine standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mM) in Reaction Buffer.[5]
-
Sample Preparation: Dilute your "Total Thiol" and "Unreacted Thiol" samples with Reaction Buffer to ensure the absorbance reading falls within the linear range of the standard curve.
-
Assay:
-
Add 50 µL of each standard or diluted sample to the wells of a 96-well plate.
-
Add 200 µL of the Ellman's Reagent solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 412 nm using the spectrophotometer. Use the 0 mM cysteine standard as the blank.
-
Calculation:
-
Plot the absorbance of the cysteine standards versus their concentration to generate a standard curve.
-
Determine the concentration of "Total Thiol" and "Unreacted Thiol" from the standard curve.
-
Calculate the Conjugation Efficiency using the formula: Efficiency (%) = (([Total Thiol] - [Unreacted Thiol]) / [Total Thiol]) x 100
-
Protocol 4: Direct Quantification via Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate the unconjugated peptide, the substrate, and the final conjugate. By integrating the area of the respective peaks, the efficiency can be determined.[6][7][8]
Materials:
-
HPLC system with a C18 column suitable for peptides
-
UV detector (set to 214-220 nm for peptide bonds)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Samples: Reaction mixture before and after purification.
Procedure:
-
Method Development: Develop a gradient elution method that effectively separates the starting materials (cRGDfK-SH, maleimide-substrate) from the final conjugate. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.
-
Standard Curves: Inject known concentrations of the starting cRGDfK peptide to create a standard curve of peak area versus concentration.
-
Sample Analysis: Inject a known volume of the reaction mixture.
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted cRGDfK and the final conjugate based on their retention times (the conjugate will typically be larger and more hydrophobic, thus eluting later).
-
Integrate the peak area for the unreacted cRGDfK.
-
Using the standard curve, calculate the concentration of the unreacted peptide.
-
Calculate the amount of conjugated peptide by subtracting the unreacted amount from the initial amount.
-
Efficiency (%) = (Moles of Conjugated Peptide / Initial Moles of Peptide) x 100
-
Protocol 5: Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the successful conjugation by verifying the molecular weight of the final product. While not inherently quantitative without extensive setup, it provides definitive qualitative evidence.[9][10]
Procedure:
-
Sample Preparation: Prepare the purified conjugate sample according to the requirements of the mass spectrometer (e.g., MALDI-TOF, ESI-MS). For MALDI-TOF, the sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[9]
-
Data Acquisition: Acquire the mass spectrum of the purified conjugate.
-
Data Analysis:
-
Calculate the expected theoretical molecular weight of the cRGDfK-substrate conjugate.
-
Compare the experimental mass from the spectrum to the theoretical mass. A match confirms the identity of the conjugate.
-
The absence of a signal corresponding to the starting maleimide-substrate provides further evidence of a successful reaction.
-
Data Presentation and Comparison
Table 1: Sample Calculation of Conjugation Efficiency using Ellman's Assay
| Sample | Absorbance at 412 nm (Corrected) | Thiol Concentration (mM) (from Standard Curve) |
| Initial cRGDfK-SH ("Total Thiol") | 0.850 | 0.60 |
| Supernatant after Conjugation ("Unreacted Thiol") | 0.128 | 0.09 |
| Calculated Conjugation Efficiency | ((0.60 - 0.09) / 0.60) x 100 = 85% |
Table 2: Comparison of Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Ellman's Assay | Colorimetric detection of free thiols.[5] | Rapid, inexpensive, high-throughput (96-well format). | Indirect method; susceptible to interference from other thiol-containing compounds; requires separation of conjugate from free peptide. |
| RP-HPLC | Separation by hydrophobicity.[7][11] | Direct quantification; separates conjugate from impurities; high resolution and sensitivity. | Requires specialized equipment; method development can be time-consuming; may be difficult for very large or heterogeneous conjugates (e.g., nanoparticles). |
| Mass Spectrometry | Measurement of mass-to-charge ratio.[12] | Unambiguous confirmation of conjugate identity; high sensitivity. | Primarily qualitative/confirmatory; quantification requires internal standards and significant calibration; not suitable for heterogeneous samples. |
Biological Context: cRGDfK and Integrin Signaling
The purpose of conjugating cRGDfK is to direct the attached payload (drug, imaging agent) to cells expressing αvβ3/αvβ5 integrins. Binding of the RGD motif to these integrins triggers receptor clustering and downstream signaling cascades, often leading to internalization of the receptor-ligand complex. This receptor-mediated endocytosis is the mechanism by which the payload is delivered into the target cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A Native Chemical Ligation Handle that Enables the Synthesis of Advanced Activity-Based Probes: Diubiquitin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Uptake Assays of cRGDfK-Conjugated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic arginyl-glycyl-aspartyl-phenylalanyl-lysine (cRGDfK) peptides are widely utilized as targeting ligands for nanoparticles in cancer therapy and imaging.[1] These peptides exhibit a high affinity and selectivity for αvβ3 integrin receptors, which are overexpressed on the surface of various tumor cells and angiogenic endothelial cells.[2][3] The conjugation of cRGDfK to nanoparticles enhances their cellular uptake by receptor-mediated endocytosis, thereby increasing the therapeutic efficacy and reducing off-target effects of encapsulated drugs.[4][5]
These application notes provide detailed protocols for assessing the cellular uptake of cRGDfK-conjugated nanoparticles. The described assays are essential for characterizing the nanoparticle-cell interactions and for the preclinical evaluation of targeted drug delivery systems. Key methodologies covered include qualitative and quantitative analysis of nanoparticle internalization using confocal microscopy and flow cytometry, as well as a standard cytotoxicity assessment using the MTT assay.
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is crucial to determine the cytotoxic effects of the nanoparticles themselves.[7]
Materials:
-
Cells expressing αvβ3 integrin (e.g., U87MG human glioblastoma cells, A549 human lung carcinoma cells)[3][8]
-
Complete cell culture medium
-
cRGDfK-conjugated nanoparticles and unconjugated nanoparticle controls
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 4.5 × 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9][10]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of cRGDfK-conjugated nanoparticles and unconjugated controls. Include untreated cells as a negative control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the nanoparticle-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 50 µL of MTT reagent and 50 µL of serum-free medium to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][9]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Calculate cell viability as a percentage of the untreated control cells.
Qualitative Cellular Uptake Analysis (Confocal Laser Scanning Microscopy)
Confocal laser scanning microscopy (CLSM) provides high-resolution images that allow for the visualization and qualitative assessment of nanoparticle internalization and subcellular localization.[11][12]
Materials:
-
Fluorescently labeled cRGDfK-conjugated nanoparticles and unconjugated controls
-
Cells expressing αvβ3 integrin
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Phalloidin conjugated to a fluorophore for F-actin staining (optional)
-
Confocal microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.
-
Stain the cell nuclei with DAPI and, if desired, the cytoskeleton with fluorescently labeled phalloidin.
-
Mount the coverslips on microscope slides with an anti-fading mounting medium.
-
Image the cells using a confocal microscope, acquiring z-stack images to confirm the intracellular localization of the nanoparticles.
Quantitative Cellular Uptake Analysis (Flow Cytometry)
Flow cytometry is a high-throughput technique used to quantify the cellular uptake of fluorescently labeled nanoparticles in a large cell population.[13][14][15] It measures the fluorescence intensity of individual cells, which correlates with the amount of internalized nanoparticles.[16]
Materials:
-
Fluorescently labeled cRGDfK-conjugated nanoparticles and unconjugated controls
-
Cells expressing αvβ3 integrin
-
6-well plates
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate overnight.
-
Incubate the cells with fluorescently labeled nanoparticles at various concentrations and for different durations.
-
After incubation, wash the cells three times with PBS to remove extracellular nanoparticles.
-
Harvest the cells by trypsinization and centrifuge at a low speed.
-
Resuspend the cell pellet in flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer. For each sample, at least 10,000 events should be recorded.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) are determined to quantify nanoparticle uptake.
Data Presentation
Table 1: Physicochemical Properties of cRGDfK-Conjugated Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | cRGDfK Conjugation (mol%) |
| Control Nanoparticles | 38 ± 2 | 0.25 | -5.2 ± 0.8 | 0 |
| 1% cRGDfK-NP | 37 ± 3 | 0.28 | -4.8 ± 0.6 | 1 |
| 3.6% cRGDfK-NP | 39 ± 2 | 0.31 | -4.5 ± 0.9 | 3.6 |
| 5% cRGDfK-NP | 40 ± 3 | 0.34 | -4.2 ± 0.7 | 5 |
Data is hypothetical and for illustrative purposes, based on typical values found in the literature.[17]
Table 2: In Vitro Cellular Uptake of cRGDfK-Conjugated Nanoparticles in HUVEC+ Cells (24h Incubation at 37°C)
| Nanoparticle Formulation | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Fluorescent Cells (%) |
| Control Nanoparticles (0% cRGD) | 5.4 | 65 |
| 1% cRGDfK-NP | 9.3 | 82 |
| 3.6% cRGDfK-NP | 11.0 | 91 |
| 5% cRGDfK-NP | 14.0 | 98 |
Data adapted from a study on core-crosslinked polymeric micelles, representing the trend of increased uptake with higher cRGD density.[17]
Table 3: Cytotoxicity of cRGDfK-Conjugated Nanoparticles on A549 Cells (48h Incubation)
| Nanoparticle Concentration (µg/mL) | Cell Viability (%) - Control NP | Cell Viability (%) - cRGDfK-NP |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 98 ± 4.5 | 95 ± 5.1 |
| 50 | 95 ± 6.1 | 88 ± 6.5 |
| 100 | 92 ± 5.8 | 80 ± 7.2 |
| 200 | 88 ± 6.3 | 72 ± 8.1 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for cell uptake assays.
Caption: cRGDfK-mediated nanoparticle uptake pathway.
References
- 1. Cyclic pentapeptide cRGDfK enhances the inhibitory effect of sunitinib on TGF-β1-induced epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between the cyclic-RGDfK ligand and αvβ3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 8. Self-assembled nanoparticles based on the c(RGDfk) peptide for the delivery of siRNA targeting the VEGFR2 gene for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Optica Publishing Group [opg.optica.org]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 17. Profiling target engagement and cellular uptake of cRGD-decorated clinical-stage core-crosslinked polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: cRGDfK-Thioacetyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of cRGDfK-thioacetyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is the overall yield of my this compound synthesis low?
Low overall yield can stem from issues in either the solid-phase synthesis of the cyclic cRGDfK peptide or the subsequent thioacetylation step.
-
Cyclic Peptide Synthesis Issues:
-
Incomplete cyclization: This is a common bottleneck in cyclic peptide synthesis. The linear precursor may not efficiently adopt the necessary conformation for ring closure.[1]
-
Side reactions: Dimerization or oligomerization of the linear peptide can compete with the desired intramolecular cyclization, especially at high concentrations.[1][2] Epimerization at the C-terminus during activation can also lead to difficult-to-separate diastereomeric byproducts.[1]
-
Poor solubility: The protected linear peptide may have poor solubility in the solvents used for cyclization, leading to an inefficient reaction.[1]
-
-
Thioacetylation Step Issues:
-
Inefficient reaction with SATA: The reaction between the primary amine of the lysine side chain and N-succinimidyl S-acetylthioacetate (SATA) may be incomplete.
-
Hydrolysis of SATA: SATA is susceptible to hydrolysis, especially at higher pH, which reduces the amount of active reagent available for reaction with the peptide.
-
Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition can negatively impact the reaction efficiency.
-
2. What are the common side products in cRGDfK synthesis and how can I minimize them?
During the synthesis of the cRGDfK peptide, several side products can form:
-
Cyclodimers: To minimize the formation of dimers during cyclization, it is crucial to perform the reaction under high-dilution conditions (≤1 mM).[1][2]
-
Epimers: The choice of coupling reagent and reaction conditions can influence the extent of epimerization. Using modern coupling reagents can help suppress this side reaction.
-
Incomplete deprotection: Ensure complete removal of all protecting groups before proceeding to the next step.
3. I am seeing multiple peaks on my HPLC after the thioacetylation reaction. What could they be?
Multiple peaks on the HPLC chromatogram could indicate:
-
Unreacted cRGDfK: The peak corresponding to the starting material.
-
Desired this compound: The target product.
-
Di-acetylated product: If there are other reactive primary amines, though in cRGDfK, the lysine side chain is the primary target.
-
Hydrolyzed SATA byproducts: Byproducts from the degradation of the SATA reagent.
-
Oxidized peptide: The thioester can be susceptible to oxidation.
4. What are the optimal reaction conditions for the thioacetylation of cRGDfK with SATA?
The reaction of SATA with the primary amine of the lysine residue in cRGDfK is typically carried out under the following conditions:
-
pH: A pH range of 7-9 is generally recommended for the reaction of NHS esters with primary amines.[1] A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5.[1]
-
Temperature: The reaction can be performed at room temperature (around 25°C).[1]
-
Solvent: The peptide and SATA should be dissolved in a suitable solvent. cRGDfK is often soluble in aqueous buffers. SATA is typically dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture.[1]
-
Molar Ratio: A molar excess of SATA to the peptide is used to drive the reaction to completion. The optimal ratio may need to be determined empirically but starting with a 5-10 fold molar excess is common.[1]
5. How can I improve the yield of the thioacetylation step?
To improve the yield of the this compound:
-
Optimize the molar ratio of SATA: Increasing the molar excess of SATA can improve the reaction efficiency, but an excessive amount can lead to difficulties in purification.
-
Control the pH: Maintain the pH within the optimal range of 7-8. Buffers containing primary amines (like Tris) should be avoided as they will compete with the peptide for reaction with SATA.[2]
-
Fresh SATA solution: Prepare the SATA solution immediately before use to minimize hydrolysis.
-
Purification: Proper purification by RP-HPLC is crucial to isolate the desired product from unreacted starting materials and byproducts.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low yield of cyclic cRGDfK | Incomplete cyclization | Optimize cyclization conditions (coupling reagent, solvent, temperature). Consider using a different cyclization strategy (e.g., on-resin vs. solution phase). |
| Dimerization/Oligomerization | Perform cyclization at high dilution (≤1 mM).[1][2] | |
| Poor solubility of linear peptide | Screen different solvent systems to improve solubility.[1] | |
| Low yield of thioacetyl ester | Incomplete reaction with SATA | Increase the molar excess of SATA. Ensure the peptide is fully dissolved. |
| Hydrolysis of SATA reagent | Prepare SATA solution fresh. Maintain optimal pH. | |
| Suboptimal reaction conditions | Use a non-amine buffer at pH 7-8.[2] React at room temperature. | |
| Multiple peaks on HPLC | Presence of starting material and byproducts | Optimize reaction time and stoichiometry. Improve purification protocol. |
| Oxidation of thioester | Degas solvents and work under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of cRGDfK
This protocol describes a general method for the solid-phase synthesis of the cyclic peptide c(RGDfK).
-
Resin Selection and Loading: A suitable resin, such as 2-chlorotrityl chloride resin, is used. The first amino acid, Fmoc-Lys(Mtt)-OH, is loaded onto the resin.
-
Peptide Chain Elongation: The linear peptide is assembled on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry. Coupling reagents such as HBTU/HOBt or HATU are commonly used.
-
Side-Chain Deprotection: The Mtt protecting group on the lysine side chain is selectively removed using mildly acidic conditions (e.g., 1% TFA in DCM).
-
Cyclization on Resin: The cyclization is performed on the solid support by forming an amide bond between the deprotected lysine side-chain amine and the C-terminal carboxyl group. This is typically carried out using a coupling reagent like PyBOP or HATU in a suitable solvent such as DMF.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, commonly containing TFA with scavengers like water and triisopropylsilane (TIS).
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified cRGDfK is characterized by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Thioacetylation of cRGDfK with SATA
This protocol outlines the procedure for modifying the purified cRGDfK peptide with SATA.
-
Preparation of cRGDfK Solution: Dissolve the purified and lyophilized cRGDfK peptide in a non-amine buffer, such as 0.1 M phosphate buffer, pH 7.5.
-
Preparation of SATA Solution: Immediately before use, dissolve N-succinimidyl S-acetylthioacetate (SATA) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of approximately 10 mg/mL.[1]
-
Reaction: Add a 5- to 10-fold molar excess of the SATA solution to the cRGDfK solution with gentle stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[1]
-
Purification: Purify the this compound from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC. The expected mass will be the mass of cRGDfK plus the mass of the acetylthio group.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Thioacetylation of cRGDfK with SATA.
References
Technical Support Center: cRGDfK-Conjugated Nanoparticles
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the aggregation of cRGDfK-conjugated nanoparticles during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in cRGDfK-conjugated nanoparticles?
A1: Aggregation of cRGDfK-conjugated nanoparticles is a multifactorial issue that can arise from several sources throughout the experimental process. The primary causes include:
-
Colloidal Instability: The conjugation process, particularly the activation of carboxyl groups using EDC/NHS chemistry, can neutralize surface charges that are crucial for electrostatic repulsion between nanoparticles, leading to instability and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and ionic strength can significantly impact nanoparticle stability.[2][3][4] For instance, a pH near the isoelectric point of the nanoparticles or high salt concentrations can reduce repulsive forces and promote aggregation.[5]
-
High Ligand Density: While a sufficient density of cRGDfK is necessary for targeting, excessive conjugation can lead to inter-particle cross-linking or unfavorable changes in surface properties, causing aggregation.[6][7]
-
Impurities and Unreacted Reagents: Residual EDC, NHS, or unconjugated peptides can alter the ionic strength and surface chemistry of the nanoparticle suspension, leading to aggregation over time.[8]
-
Inadequate Purification: Failure to effectively remove byproducts and excess reagents after conjugation can result in nanoparticle instability during storage.[9]
-
Improper Storage: The choice of storage buffer, temperature, and concentration can all affect the long-term stability of the conjugated nanoparticles.
Q2: How does EDC/NHS chemistry contribute to nanoparticle aggregation?
A2: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common method for conjugating the amine group of the cRGDfK peptide to carboxyl groups on the nanoparticle surface.[10][11] However, this process can induce aggregation through the following mechanism:
-
Neutralization of Surface Charge: Carboxyl-functionalized nanoparticles are often stabilized by the electrostatic repulsion of their negative surface charges. EDC reacts with these carboxyl groups, neutralizing their charge and diminishing the repulsive forces between particles.[1]
-
Formation of Unstable Intermediates: The O-acylisourea intermediate formed by the reaction of EDC with a carboxyl group is susceptible to hydrolysis. If this intermediate is not quickly stabilized by NHS or reacted with an amine, it can lead to side reactions or remain on the surface, altering the nanoparticle's properties.[12]
-
Cross-linking: If not properly controlled, EDC can potentially mediate cross-linking between nanoparticles, leading to the formation of large aggregates.
The workflow below illustrates the EDC/NHS conjugation process.
Q3: What is the optimal pH for preventing aggregation during the conjugation reaction?
A3: The optimal pH for EDC/NHS chemistry is a compromise between reaction efficiency and nanoparticle stability. Most EDC/NHS reactions are most efficient in a slightly acidic to neutral pH range of 4.5-7.2.[12] However, the ideal pH for your specific nanoparticle system will depend on its material composition and surface chemistry. It is crucial to maintain a pH that ensures sufficient surface charge to prevent aggregation while allowing the conjugation reaction to proceed. For many systems, maintaining the pH around 7.0-7.5 during the final conjugation step with the peptide is recommended.[5]
| pH Range | Impact on Reaction and Stability | Recommendation |
| < 4.5 | High EDC activity, but potential for nanoparticle instability due to protonation of carboxyl groups. | Generally not recommended. |
| 4.5 - 6.0 | Optimal for the formation of the NHS-ester intermediate. | Ideal for the activation step, but may need adjustment for the final conjugation. |
| 6.0 - 7.5 | Good for the reaction of the NHS-ester with the amine on the cRGDfK peptide.[12] | Often the best compromise for maintaining stability and achieving conjugation. |
| > 7.5 | Increased rate of hydrolysis of the NHS-ester, reducing conjugation efficiency. | Not recommended. |
Q4: How can I remove aggregates from my final product?
A4: Removing aggregates is crucial for obtaining a monodisperse solution of cRGDfK-conjugated nanoparticles. Common purification methods include:
-
Centrifugation: Differential centrifugation at low speeds can pellet larger aggregates while leaving smaller, individual nanoparticles in the supernatant.
-
Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off can remove unreacted reagents and small molecules, which can sometimes contribute to aggregation.[10]
-
Filtration: Syringe filters with a pore size larger than the individual nanoparticles but smaller than the aggregates can be used to clarify the suspension.
-
Size Exclusion Chromatography (SEC): SEC can effectively separate nanoparticles based on their size, providing a highly purified and monodisperse sample.
-
Tangential Flow Filtration (TFF): For larger volumes, TFF (also known as cross-flow filtration) is an efficient method for purification and removal of aggregates.[9]
Troubleshooting Guides
This section provides step-by-step guidance for common aggregation issues.
Problem 1: Nanoparticles aggregate immediately after the addition of EDC/NHS.
This is a common issue related to the loss of electrostatic stability upon activation of the carboxyl groups.[1]
Problem 2: Aggregation is observed after the addition of cRGDfK peptide.
This may be due to the properties of the peptide itself, the change in surface chemistry after conjugation, or suboptimal reaction conditions.
| Parameter to Check | Potential Cause | Recommended Action |
| cRGDfK Concentration | Too high a concentration of the peptide can lead to bridging between nanoparticles.[7] | Optimize the molar ratio of cRGDfK to nanoparticles. Start with a lower ratio and incrementally increase it. |
| Reaction Buffer pH | The pH may not be optimal for the newly conjugated nanoparticle surface. | Ensure the pH of the conjugation buffer is between 6.0 and 7.5. |
| Purity of cRGDfK | Impurities in the peptide stock can introduce ions that destabilize the nanoparticles. | Use high-purity, desalted cRGDfK. |
| Incubation Time | Prolonged reaction times can sometimes lead to slow aggregation. | Monitor the reaction over time with Dynamic Light Scattering (DLS) to determine the optimal incubation period. |
Problem 3: Purified nanoparticles aggregate during storage.
This indicates long-term colloidal instability.
| Parameter to Check | Potential Cause | Recommended Action |
| Storage Buffer | The pH or ionic strength of the storage buffer may be inappropriate. | Store nanoparticles in a low ionic strength buffer (e.g., deionized water or a low molarity HEPES buffer). Avoid phosphate-buffered saline (PBS) if possible, as high salt concentrations can screen surface charges.[2] |
| Temperature | Freeze-thaw cycles can induce aggregation. | Store nanoparticles at 4°C. If freezing is necessary, use a cryoprotectant like mannitol (10% w/v).[10] |
| Concentration | Highly concentrated nanoparticle solutions are more prone to aggregation. | Store at a lower concentration and concentrate the sample just before use if necessary. |
| Residual Reagents | Incomplete purification can leave behind destabilizing agents. | Re-purify the sample using dialysis or size exclusion chromatography. |
Experimental Protocols
Protocol 1: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
DLS is a fundamental technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension. An increase in particle size or the appearance of a second, larger population is indicative of aggregation.
-
Sample Preparation:
-
Dilute a small aliquot of your nanoparticle suspension in an appropriate solvent (typically the same buffer they are suspended in) to a suitable concentration for DLS analysis. The solution should be slightly opalescent.[10]
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large contaminants.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).
-
-
Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 1-2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution plots (intensity, volume, and number). Look for an increase in the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a relatively monodisperse sample.
-
Compare the size of the nanoparticles at different stages: before conjugation, after activation, after conjugation, and after purification.
-
Protocol 2: Standard Protocol for cRGDfK Conjugation using EDC/NHS Chemistry
This protocol provides a general framework. Molar ratios and concentrations should be optimized for your specific nanoparticle system.
-
Materials:
-
Carboxyl-functionalized nanoparticles
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Conjugation Buffer: 0.1 M PBS (phosphate-buffered saline), pH 7.2-7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
cRGDfK peptide
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
-
Procedure:
-
Nanoparticle Preparation: Suspend the carboxyl-functionalized nanoparticles in the Activation Buffer at a known concentration.
-
Activation:
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A common starting point is a 2- to 10-fold molar excess of EDC/NHS over the available carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Centrifuge the activated nanoparticles and resuspend them in the Conjugation Buffer. This step removes excess EDC/NHS and raises the pH for the next step.
-
Immediately add the cRGDfK peptide (dissolved in Conjugation Buffer) to the activated nanoparticles. The molar ratio of peptide to nanoparticles should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the reaction to deactivate any remaining NHS-esters. Incubate for 15 minutes.
-
Purification: Purify the cRGDfK-conjugated nanoparticles to remove unreacted peptide and byproducts using an appropriate method such as centrifugation, dialysis, or size exclusion chromatography.
-
Characterization: Characterize the final product for size, zeta potential, and conjugation efficiency.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pH and NaCl Optimisation to Improve the Stability of Gold and Silver Nanoparticles’ Anti-Zearalenone Antibody Conjugates for Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cRGDfK ligand concentration on polymeric nanoparticles to maximize cancer targeting - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pentapeptide cRGDfK-Surface Engineered Nanostructured Lipid Carriers as an Efficient Tool for Targeted Delivery of Tyrosine Kinase Inhibitor for Battling Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing cRGDfK-Thioacetyl Ester Ligand Density on Nanoparticles
Welcome to the technical support center for the optimization of cRGDfK-thioacetyl ester ligand density on nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand density for cRGDfK on nanoparticles for cell targeting?
A1: The optimal ligand density is not necessarily the highest possible density. Several studies indicate that an intermediate ligand density often provides a statistically significant improvement in cell binding compared to higher or lower densities.[1][2] The ideal density can be influenced by factors such as nanoparticle size, the specific cell line being targeted, and the receptor density on those cells.[1][2] It is recommended to screen a range of ligand densities to determine the optimal concentration for your specific application.
Q2: How does increasing the cRGDfK ligand concentration affect the physicochemical properties of nanoparticles?
A2: Increasing the concentration of cRGDfK ligands can lead to an increase in the average size of the nanoparticles.[3] This is an important consideration as particle size can influence cellular uptake and biodistribution. It is crucial to monitor particle size and polydispersity throughout the optimization process.
Q3: What is the primary cellular uptake mechanism for cRGDfK-functionalized nanoparticles?
A3: cRGDfK-functionalized nanoparticles are primarily internalized via clathrin-dependent endocytosis.[4][5] The cRGD peptide exhibits high affinity for αVβ3 integrin, a receptor often overexpressed in cancer cells, which mediates this uptake.[4][5]
Q4: What are the most common challenges when conjugating this compound to nanoparticles?
A4: Common challenges include:
-
Nanoparticle aggregation: This can occur during ligand conjugation or subsequent purification steps.
-
Low conjugation efficiency: This can result from suboptimal reaction conditions or issues with the reactivity of the thioacetyl group.
-
Batch-to-batch variability: Achieving consistent ligand densities across different synthesis batches can be challenging.
-
Accurate quantification of ligand density: Determining the precise number of ligands per nanoparticle requires sensitive and well-calibrated analytical techniques.[6][7]
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation After Ligand Conjugation
| Potential Cause | Recommended Solution |
| Incomplete surface coverage or charge neutralization | Ensure sufficient PEGylation or other stabilizing agents are used in conjunction with the cRGDfK ligand to prevent aggregation.[4] |
| Inappropriate buffer conditions (pH, ionic strength) | Optimize the pH and salt concentration of the reaction and storage buffers. For gold nanoparticles, a "salt-aging" process may be necessary, but it should be carefully controlled.[8] |
| Harsh purification methods | Use less aggressive purification techniques such as dialysis or tangential flow filtration instead of repeated high-speed centrifugation. |
Issue 2: Low or Inconsistent Ligand Density
| Potential Cause | Recommended Solution |
| Inefficient deacetylation of the thioacetyl group | Ensure complete deacetylation of the thioacetyl ester to expose the reactive thiol group. This can be achieved by using a suitable deacetylation agent like hydroxylamine. |
| Suboptimal reaction stoichiometry | Systematically vary the molar ratio of the this compound to the nanoparticles to find the optimal conjugation efficiency. |
| Steric hindrance on the nanoparticle surface | If using a co-functionalization approach with other ligands (e.g., PEG), the density and length of these co-ligands can affect the accessibility for cRGDfK conjugation. Consider using different length PEG linkers. |
| Inaccurate quantification method | Use multiple complementary techniques to quantify ligand density, such as UV-Vis spectroscopy, fluorescence spectroscopy (if the ligand is fluorescently labeled), and elemental analysis (e.g., ICP-MS for gold nanoparticles).[7] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on cRGDfK-functionalized nanoparticles.
Table 1: Effect of cRGDfK Density on Nanoparticle Properties and Cellular Uptake
| Nanoparticle Type | cRGDfK Concentration/Density | Average Particle Size | Cellular Uptake/Binding Affinity | Reference |
| Cy5.5-cRGDfK-PEG-PLGA | 6 w/w% | Increased with ligand concentration | Prolonged uptake in MDA-MB-435 cells | [3] |
| Ultrasmall Gold Nanoparticles (usGNP) | High density | Not specified | Kd = 29.2 ± 3.2 pM | [4] |
| Ultrasmall Gold Nanoparticles (usGNP) | Low density | Not specified | Kd = 3.2 ± 0.4 nM | [4] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to Gold Nanoparticles
This protocol outlines a general method for the conjugation of a thiol-containing ligand to gold nanoparticles.
Materials:
-
Gold nanoparticles (AuNPs) in citrate buffer
-
This compound
-
Hydroxylamine solution
-
Phosphate buffered saline (PBS)
-
Centrifugation tubes
Procedure:
-
Deacetylation of this compound:
-
Dissolve the this compound in a suitable buffer.
-
Add hydroxylamine solution to a final concentration sufficient to deprotect the thioacetyl group, exposing the thiol.
-
Incubate at room temperature for 1-2 hours.
-
-
Conjugation to AuNPs:
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.[8]
-
Remove the supernatant containing unbound ligand.
-
Resuspend the pellet in a suitable storage buffer (e.g., PBS).
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligand.[10]
-
Protocol 2: Characterization of Ligand Density
A combination of techniques is recommended for accurate characterization.
1. UV-Vis Spectroscopy:
-
Measure the absorbance spectrum of the AuNPs before and after conjugation. A shift in the surface plasmon resonance peak can indicate successful ligand binding.
2. Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to assess nanoparticle size and aggregation.
-
Measure the zeta potential to determine the surface charge of the nanoparticles, which is expected to change upon ligand conjugation.[11]
3. Quantification of Unbound Ligand:
-
After centrifugation, the concentration of unbound cRGDfK in the supernatant can be quantified using HPLC or a suitable colorimetric assay (e.g., Ellman's reagent for free thiols). The amount of conjugated ligand can then be calculated by subtraction from the initial amount added.
Visualizations
Caption: Experimental workflow for cRGDfK nanoparticle functionalization.
Caption: cRGDfK-mediated cellular uptake pathway.
References
- 1. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cRGDfK ligand concentration on polymeric nanoparticles to maximize cancer targeting - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand density quantification on colloidal inorganic nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. cytodiagnostics.com [cytodiagnostics.com]
- 9. Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. cRGD-Functionalized Silk Fibroin Nanoparticles: A Strategy for Cancer Treatment with a Potent Unselective Naphthalene Diimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Thioacetyl Esters in Aqueous Buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioacetyl esters.
Frequently Asked Questions (FAQs)
Q1: My thioacetyl-protected compound appears to be degrading in my aqueous buffer. What are the primary factors that influence the stability of the thioacetyl ester group?
A1: Thioacetyl esters are susceptible to hydrolysis in aqueous solutions. The stability of the thioacetyl group is primarily influenced by three main factors:
-
pH: The rate of hydrolysis is significantly pH-dependent. Thioesters are most stable at neutral to slightly acidic pH and become increasingly labile under basic conditions due to base-catalyzed hydrolysis (saponification).[1][2][3]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[4] For sensitive compounds, performing experiments at lower temperatures can enhance stability.
-
Presence of Nucleophiles: Thioesters can react with nucleophiles other than hydroxide ions. The presence of free thiols, for example, can lead to transthioesterification, an exchange of the thioacetyl group.[2][5] Amines can also react with thioesters.
Q2: I am observing incomplete deprotection of the thioacetyl group. What could be the cause?
A2: Incomplete deprotection of a thioacetyl group can arise from several issues:
-
Insufficient Reagent: The deprotection reaction, especially when using a thiol-based reagent for transthioesterification, is often an equilibrium process.[6] An insufficient excess of the deprotecting agent may not drive the reaction to completion.
-
Inadequate Reaction Time: While some deprotection methods are rapid, others may require longer incubation times to achieve complete conversion. It is advisable to monitor the reaction progress over time using a suitable analytical method like HPLC or TLC.
-
Suboptimal pH: For base-catalyzed hydrolysis, the pH must be sufficiently high to ensure a significant concentration of hydroxide ions. For transthioesterification reactions involving a thiol nucleophile, the pH should be high enough to deprotonate a portion of the thiol to the more nucleophilic thiolate.[6]
-
Steric Hindrance: The local chemical environment around the thioacetyl group can influence its accessibility to the deprotecting reagent. Steric hindrance may necessitate harsher reaction conditions or longer reaction times.
Q3: I am seeing unexpected side products in my reaction mixture. What are the common side reactions of thioacetyl esters in aqueous buffer?
A3: Besides the desired reaction, thioacetyl esters can participate in several side reactions in aqueous buffers:
-
Hydrolysis: As mentioned, hydrolysis to the corresponding thiol and acetic acid is a common degradation pathway, especially at elevated pH.
-
Transthioesterification: If other thiol-containing molecules are present in your reaction mixture (e.g., from a biological extract or as a buffer component like DTT), the thioacetyl group can be transferred to these thiols.[2]
-
Oxidation: The deprotected thiol is susceptible to oxidation, which can lead to the formation of disulfides, especially in the presence of oxygen.[6] It is often recommended to perform deprotection and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Amines: Primary and secondary amines can react with thioesters to form amides. If your buffer or reaction components contain reactive amines, this could be a source of side products.
Troubleshooting Guides
Troubleshooting Scenario 1: Rapid Degradation of Thioacetyl Ester in a Biological Assay
-
Issue: A researcher observes that their thioacetyl-protected compound loses activity or shows signs of degradation rapidly when dissolved in a biological buffer for an assay.
-
Troubleshooting Steps:
-
Analyze Buffer Composition: Check the pH of the buffer. If it is alkaline (pH > 8), consider using a buffer closer to neutral pH (7.0-7.4) if compatible with the assay. Common biological buffers like PBS, HEPES, and TRIS can have varying pH values.
-
Investigate Buffer Components: Determine if the buffer contains any nucleophilic species. For example, buffers containing free thiols (e.g., DTT) or primary/secondary amines (e.g., Tris) can react with the thioacetyl ester. If possible, switch to a non-nucleophilic buffer such as phosphate or HEPES.
-
Control Temperature: If the assay is performed at an elevated temperature, try to conduct it at a lower temperature or for a shorter duration to minimize thermal degradation.
-
Perform a Stability Study: Before conducting the full assay, perform a preliminary stability study of the thioacetylated compound in the assay buffer. Monitor the compound's integrity over time using HPLC or LC-MS to quantify the rate of degradation.
-
Troubleshooting Scenario 2: Inconsistent Yields in Thioacetyl Deprotection
-
Issue: A scientist is getting variable and often low yields of the deprotected thiol.
-
Troubleshooting Steps:
-
Optimize Deprotection Conditions:
-
Reagent Concentration: If using a chemical deprotection agent, systematically vary its concentration to ensure a sufficient excess is used to drive the reaction to completion.
-
pH: For base-catalyzed hydrolysis, test a range of pH values (e.g., pH 8-12) to find the optimal condition that balances efficient deprotection with compound stability.
-
Reaction Time: Perform a time-course experiment to determine the optimal reaction time.
-
-
Exclude Oxygen: Degas all buffers and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product thiol to a disulfide.[6]
-
Purification Method: The deprotected thiol may be unstable during purification. Consider using a rapid purification method and analyze the product immediately after isolation.
-
Analytical Method Validation: Ensure that the analytical method used to quantify the yield is accurate and that the deprotected thiol is stable under the analytical conditions.
-
Data Presentation
Table 1: pH-Dependent Hydrolysis of S-Methyl Thioacetate at 23°C
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 7 | 3.6 x 10⁻⁸ | 155 days |
| Basic (kb) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | - |
| Acidic (ka) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - |
Data adapted from Whitesides Research Group (2011).[2][3][5] The rate constants for basic and acidic hydrolysis are second-order and depend on the concentration of hydroxide and hydronium ions, respectively.
Table 2: Hydrolysis of Ester- and Thioester-Modified PVDMA at 50°C
| pH | Functional Group | Degradation Status |
| 7.5 | Thioester | Almost fully hydrolyzed by 15 hrs |
| 8.5 | Thioester | Almost fully hydrolyzed by 15 hrs |
| 5.5 | Thioester | Complete degradation takes at least 137 hrs |
| 7.5 | Ester | Degradation half-life of approximately 40 hours |
| 8.5 | Ester | Degradation half-life of approximately 30 hours |
Qualitative and quantitative data adapted from a study on charge-shifting polymers.[4]
Experimental Protocols
Protocol 1: Monitoring Thioacetyl Ester Stability by ¹H NMR Spectroscopy
This protocol is adapted from the methodology used by the Whitesides Research Group for studying thioester hydrolysis and exchange.[2]
-
Preparation of Solutions:
-
Prepare a stock solution of the thioacetyl ester in a suitable deuterated solvent (e.g., D₂O).
-
Prepare a series of aqueous buffers at the desired pH values (e.g., phosphate buffers for pH 6-8, borate buffers for pH 9-10).
-
Prepare a stock solution of an internal standard (e.g., 2-methyl-2-propanol) in D₂O. The internal standard should be stable under the reaction conditions and have a resonance that does not overlap with the analyte signals.
-
-
Reaction Setup:
-
In an NMR tube, combine the thioacetyl ester stock solution, the aqueous buffer, and the internal standard stock solution to achieve the desired final concentrations. A typical starting concentration for the thioacetyl ester is 5 mM.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis.
-
-
Data Analysis:
-
Integrate the signal corresponding to the acetyl protons of the thioacetyl ester and the signal of the internal standard.
-
Calculate the concentration of the thioacetyl ester at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the thioacetyl ester concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis.
-
Protocol 2: Spectrophotometric Assay for Thioesterase Activity
This protocol uses 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the free thiol produced upon hydrolysis of the thioacetyl ester.[7]
-
Reagent Preparation:
-
Prepare a stock solution of the thioacetyl ester substrate in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0).
-
Prepare a stock solution of DTNB (e.g., 10 mM in the reaction buffer).
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer and the DTNB stock solution to a final concentration of 1 mM.
-
Add the thioacetyl ester substrate to the cuvette to the desired final concentration (e.g., 20 µM).
-
Initiate the reaction by adding the enzyme or chemical deprotection agent.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
The concentration of the free thiol produced can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 5-thio-2-nitrobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the concentration.
-
Mandatory Visualizations
Caption: Base-catalyzed hydrolysis pathway of a thioacetyl ester.
Caption: Workflow for monitoring thioacetyl ester stability via NMR.
Caption: Troubleshooting logic for thioacetyl ester instability.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 7. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Side Reactions in cRGDfK-Thioacetyl Ester Conjugation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of the cyclic peptide cRGDfK is a cornerstone in the development of targeted therapeutics and imaging agents. The journey from the thioacetyl-protected precursor to the final conjugate, however, is not without its potential pitfalls. This technical support center provides a comprehensive guide to troubleshooting common side reactions and offers frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers may encounter during the deprotection of cRGDfK-thioacetyl ester and subsequent conjugation steps.
Problem 1: Low Yield of the Final Conjugate
A low yield of your desired cRGDfK-conjugate can stem from issues in either the deprotection of the thioacetyl group or the conjugation reaction itself.
| Possible Cause | Recommended Action |
| Incomplete Deprotection of this compound | Verify complete removal of the thioacetyl group by LC-MS. If incomplete, consider optimizing the deprotection conditions (see deprotection protocols below). Increase the concentration of the deprotecting agent or extend the reaction time. |
| Oxidation of the Free Thiol (cRGDfK-SH) | The primary side reaction is the formation of a disulfide-bonded dimer of cRGDfK-SH. This can be minimized by working with degassed buffers, particularly at neutral to basic pH where oxidation is more rapid. The inclusion of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) during the deprotection and conjugation can prevent disulfide formation. However, be aware of potential side reactions with TCEP itself under prolonged incubation or high temperatures. |
| Suboptimal Conjugation Conditions | For maleimide-thiol conjugations, the reaction is most efficient at a pH between 6.5 and 7.5.[1][2][3][4] Ensure your reaction buffer is within this range. The molar ratio of the reactants is also critical. For the reaction between maleimide groups and cRGDfK, an optimal maleimide to thiol molar ratio of 2:1 has been reported to achieve high conjugation efficiency.[1][2][3][4] |
| Hydrolysis of the Conjugation Partner (e.g., Maleimide) | Maleimide groups can hydrolyze, especially at higher pH values, rendering them unreactive towards thiols. Prepare maleimide-containing solutions fresh and use them promptly. |
Problem 2: Presence of Unexpected Side Products in the Final Mixture
The appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS) indicates the presence of side products.
| Side Product | Potential Cause | Mitigation Strategy |
| cRGDfK Disulfide Dimer | Oxidation of the free thiol (cRGDfK-SH). | Work under anaerobic conditions, use degassed buffers, and consider adding a small amount of TCEP. Acidic pH can also slow down the oxidation rate. |
| Adducts with Deprotecting Agents | Certain deprotecting agents or their byproducts can potentially react with the peptide. | Ensure complete removal of the deprotecting agent after the reaction, for example, through dialysis or size-exclusion chromatography, before proceeding with the conjugation. |
| Peptide Fragmentation | Harsh deprotection conditions or the use of certain reagents can lead to cleavage of the peptide backbone. For instance, TCEP has been reported to cause peptide backbone cleavage at cysteine residues under some conditions. Hydroxylamine can cleave Asn-Gly bonds. | Use the mildest effective deprotection conditions. If using TCEP, perform the reaction at room temperature and for the shortest time necessary. Avoid using hydroxylamine if your peptide contains an Asn-Gly sequence. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in conjugating this compound?
The essential first step is the deprotection of the thioacetyl group to generate the free thiol (cRGDfK-SH). This is the reactive species that will participate in the subsequent conjugation reaction.
Q2: What are the common methods for deprotecting the thioacetyl group?
Several methods can be employed, with the choice depending on the stability of your peptide and conjugation partner.
-
Base Hydrolysis: Using a mild base like sodium hydroxide (NaOH) in an aqueous or mixed aqueous/organic solvent system. This method is effective but can be harsh on sensitive molecules.
-
Hydroxylamine: This reagent can deprotect the thioacetyl group under mild conditions. However, it is crucial to be aware that hydroxylamine can cause cleavage of the peptide backbone at asparagine-glycine (Asn-Gly) sequences.
-
Thiol-Thioester Exchange: Reagents like thioglycolic acid or 2-aminothiols can be used to deprotect the thioacetyl group via an exchange reaction.[5] This is often a milder approach.
Q3: How can I monitor the deprotection reaction?
The most effective way to monitor the deprotection is by using Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the disappearance of the starting material (this compound) and the appearance of the desired product (cRGDfK-SH) and any side products, such as the disulfide dimer.
Q4: What is the most common side reaction during the handling of cRGDfK-SH?
The most prevalent side reaction is the oxidation of the free thiol to form a disulfide-bonded dimer. This reaction is accelerated at higher pH and in the presence of oxygen.
Q5: How can I prevent the oxidation of cRGDfK-SH?
To minimize oxidation:
-
Work with degassed buffers.
-
Maintain a slightly acidic pH if possible, as the thiolate anion, which is more prevalent at higher pH, is more susceptible to oxidation.
-
Consider adding a non-thiol reducing agent like TCEP to the reaction mixture.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Q6: What are the optimal conditions for conjugating cRGDfK-SH to a maleimide?
For successful maleimide-thiol conjugation:
-
pH: Maintain the reaction pH between 6.5 and 7.5.
-
Molar Ratio: An excess of the maleimide-functionalized molecule is often used to drive the reaction to completion. A maleimide to thiol molar ratio of 2:1 has been shown to be optimal for cRGDfK conjugation, leading to high efficiency.[1][2][3][4]
-
Temperature and Time: The reaction is typically carried out at room temperature for 30 minutes to 2 hours.[1][2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Thioacetyl Deprotection and Maleimide Conjugation
This protocol provides a general workflow. Optimization for specific constructs is recommended.
-
Deprotection of this compound:
-
Dissolve the this compound in a degassed buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Add the chosen deprotecting agent (e.g., a slight excess of hydroxylamine or TCEP).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once deprotection is complete, the resulting cRGDfK-SH solution should be used immediately in the next step.
-
-
Maleimide Conjugation:
-
To the freshly prepared cRGDfK-SH solution, add a solution of the maleimide-functionalized molecule in a compatible solvent. A maleimide to cRGDfK-SH molar ratio of 2:1 is a good starting point.[1][2][3][4]
-
Allow the reaction to proceed at room temperature for 30 minutes to 2 hours, with gentle stirring.
-
Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purify the final conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC or size-exclusion chromatography).
-
Data Presentation
Table 1: Troubleshooting Summary for Low Conjugation Yield
| Parameter | Potential Issue | Recommendation | Reported Optimal Value for cRGDfK |
| Deprotection | Incomplete reaction | Optimize deprotection agent, concentration, and time. | - |
| Thiol Oxidation | Formation of disulfide dimer | Use degassed buffers, consider adding TCEP. | - |
| Conjugation pH | Suboptimal for maleimide-thiol reaction | Adjust buffer pH. | pH 7.0[1][2][3][4] |
| Molar Ratio | Insufficient maleimide or excess thiol | Optimize the molar ratio of reactants. | 2:1 (Maleimide:Thiol)[1][2][3][4] |
| Reaction Time | Incomplete conjugation | Increase reaction time. | 30 minutes[1][2][3][4] |
Visualizations
To aid in understanding the experimental workflow and potential pitfalls, the following diagrams illustrate the key processes.
Caption: Experimental workflow for cRGDfK conjugation.
Caption: Potential side reactions during deprotection and handling.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. kinampark.com [kinampark.com]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
improving the in vivo stability of cRGDfK-thioacetyl ester conjugates
Technical Support Center: cRGDfK-Thioacetyl Ester Conjugates
Welcome, researchers! This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis, stability, and application of this compound conjugates. Our goal is to help you overcome common experimental hurdles and improve the in vivo stability and performance of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor in vivo stability for my this compound conjugate?
A1: The primary cause of instability is the rapid enzymatic hydrolysis of the thioacetyl ester bond in biological media, particularly in blood plasma.[1][2] Plasma contains a high concentration of esterase and hydrolase enzymes that can quickly cleave the ester, prematurely exposing the thiol group.[1][2] This leads to rapid clearance, reduced half-life, and diminished targeting efficacy as the conjugate may be eliminated before it reaches the target tissue.[1]
Q2: How does plasma from different species affect the stability of my conjugate?
A2: The type and concentration of esterase enzymes can vary significantly between species (e.g., human, mouse, rat, dog).[2] This interspecies difference means that a conjugate stable in mouse plasma may be rapidly degraded in human plasma, or vice-versa.[2] Therefore, it is crucial to assess stability in plasma from the relevant species for your intended preclinical or clinical studies.[3]
Q3: Besides enzymatic cleavage of the thioacetyl group, what other degradation pathways should I consider?
A3: In addition to ester hydrolysis, the peptide backbone of the cRGDfK itself can be susceptible to degradation by proteases.[4] While cyclization of the peptide, as in cRGDfK, significantly enhances its stability against proteolysis compared to linear peptides, it is not completely immune.[5][6] Other potential issues include oxidation of the exposed thiol (after deacetylation) and potential cleavage of the linker connecting the peptide to the payload.
Q4: What are the best analytical methods to monitor the stability of my conjugate?
A4: The gold standard for monitoring conjugate stability is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This technique allows for the precise quantification of the parent (intact) conjugate and its metabolites over time. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but LC-MS provides more definitive identification of degradation products.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My conjugate shows rapid degradation (<30 min half-life) in an in vitro plasma stability assay.
| Possible Cause | Recommended Solution |
| High Esterase Activity: The thioacetyl ester is highly susceptible to plasma esterases.[1][2] | 1. Modify the Linker: Introduce steric hindrance near the ester bond. Adding bulky groups can physically block enzyme access. 2. Change the Protecting Group: Replace the thioacetyl group with a more stable protecting group, such as a phenyloxadiazole sulfone, which is more resistant to thioether exchange in plasma.[7] 3. Use an Esterase Inhibitor (for mechanistic studies only): Include an esterase inhibitor like sodium fluoride (NaF) in a control experiment to confirm that esterases are the cause of degradation. This is not a solution for in vivo applications but helps in diagnosis. |
| Peptide Degradation: The cRGDfK peptide backbone may be degrading.[4][8] | 1. Confirm with LC-MS: Analyze the degradation products to see if peptide fragments are being formed. 2. Introduce Unnatural Amino Acids: Swapping a natural L-amino acid for a D-amino acid can significantly increase resistance to proteolytic degradation.[4][5] |
| Assay Conditions: The experimental setup may be flawed. | 1. Verify Temperature: Ensure the incubation is performed at a constant 37°C.[3] 2. Check pH: Confirm the plasma pH is stable and within the physiological range (pH 7.4). 3. Use Fresh Plasma: Use freshly prepared or properly stored (-80°C) plasma, as freeze-thaw cycles can alter enzyme activity.[9] |
Problem 2: I'm observing high variability in stability results between different batches of my conjugate.
| Possible Cause | Recommended Solution |
| Inconsistent Purity: Impurities from the synthesis (e.g., residual deprotection agents) may be affecting stability. | 1. Improve Purification: Ensure rigorous purification of the final conjugate, typically by preparative HPLC. 2. Thorough Characterization: Characterize each new batch thoroughly using LC-MS and NMR to confirm identity and purity (>95%) before conducting stability assays. |
| Plasma Source Variability: Different lots of commercial plasma or plasma from different animals can have varying enzyme levels. | 1. Use Pooled Plasma: Use large, pooled lots of plasma for all related experiments to normalize for individual animal differences.[1] 2. Include Control Compounds: Always run a positive control (a compound with known instability) and a negative control (a stable compound) to ensure the assay is performing consistently.[1] |
Key Experimental Protocols & Data
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure to assess the stability of a this compound conjugate in plasma.
-
Preparation:
-
Thaw frozen pooled plasma (e.g., human, mouse) in a 37°C water bath.
-
Prepare a stock solution of your test conjugate (e.g., 1 mM in DMSO).
-
Prepare a quenching solution: ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
In a microcentrifuge tube, add the test conjugate stock solution to the pre-warmed plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be <1%.
-
Incubate the mixture in a shaking water bath at 37°C.[1]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[1]
-
Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL) to precipitate proteins and stop the enzymatic reaction.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Quantify the peak area of the parent conjugate relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the conjugate remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]
-
Comparative Stability Data (Illustrative)
The following tables present illustrative data to highlight key concepts.
Table 1: Half-Life (t½) of a cRGDfK-Thioacetyl Conjugate in Plasma from Different Species
| Species | Plasma Half-Life (minutes) | Notes |
| Mouse | 25 | High esterase activity is common in rodent plasma. |
| Rat | 18 | Often shows the highest esterase activity. |
| Dog | 45 | Intermediate stability. |
| Cynomolgus Monkey | 75 | Closer to human, but still distinct. |
| Human | 60 | The key indicator for clinical translation. |
Table 2: Effect of Chemical Modification on Conjugate Half-Life in Human Plasma
| Conjugate | Modification | Plasma Half-Life (minutes) |
| Control | Standard Thioacetyl Ester | 60 |
| Modification A | Steric Hindrance (e.g., gem-dimethyl group near ester) | 180 |
| Modification B | Alternative Linker (e.g., Sulfone-based)[7] | > 1440 (24 hours) |
| Modification C | D-Amino Acid Substitution in Peptide Backbone[4][5] | 65 |
Diagrams and Workflows
Enzymatic Degradation Pathway
This diagram illustrates the primary mechanism of conjugate degradation in plasma.
Caption: Enzymatic cleavage of the thioacetyl ester by plasma esterases.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps from synthesis to data analysis for evaluating conjugate stability.
Caption: A typical workflow for assessing and optimizing conjugate stability.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the root cause of poor conjugate stability.
Caption: A decision tree for troubleshooting conjugate instability.
References
- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chapter - Strategies to Improve Stability and Bioavailability of Peptide Drugs | Bentham Science [benthamscience.com]
- 9. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: cRGDfK-Thioacetyl Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of cRGDfK-thioacetyl ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound conjugates?
The primary challenge lies in separating the desired product from closely related impurities generated during solid-phase peptide synthesis (SPPS) and subsequent modification steps. These impurities can include deletion sequences, truncated peptides, diastereomers, and byproducts from the thioacetylation reaction. The thioacetyl ester group can also present unique stability challenges during purification.
Q2: What is the recommended method for purifying this compound conjugates?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying these conjugates.[1] It separates molecules based on their hydrophobicity, which allows for the resolution of the target peptide from more polar or less polar impurities.
Q3: How can I confirm the identity and purity of my purified this compound?
A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
Q4: What is the significance of the thioacetyl ester group on the cRGDfK peptide?
The thioacetyl ester serves as a protected thiol group. It can be deprotected in situ to generate a free thiol, which is highly reactive and can be used for site-specific conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, often through a maleimide-thiol reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in HPLC Chromatogram | 1. Poor solubility of the peptide in the mobile phase.2. Secondary interactions with the silica backbone of the column.3. Column overloading.4. Column degradation (especially at high pH). | 1. Ensure the peptide is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase. Acetonitrile/water mixtures with a small amount of acid (e.g., 0.1% TFA) are common.2. Use a high-purity silica-based column and ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) to minimize silanol interactions.[1]3. Reduce the amount of sample injected onto the column.4. Operate within the recommended pH range for the column (typically pH 2-7.5 for silica-based columns). |
| Multiple Peaks Close to the Main Product Peak | 1. Presence of diastereomers.2. Incomplete removal of protecting groups.3. Oxidation of sensitive residues (e.g., Arginine).4. Formation of adducts (e.g., TFA adducts). | 1. Optimize the cyclization conditions during synthesis to minimize racemization. A slower gradient during HPLC purification may improve separation.2. Ensure complete deprotection after SPPS. Analyze fractions by mass spectrometry to identify incompletely deprotected species.3. Use scavengers during cleavage from the resin to prevent oxidation. Store the purified peptide under an inert atmosphere.4. Lyophilize the final product from a solution that does not contain TFA if adducts are a concern. |
| Loss of Thioacetyl Group During Purification | 1. Hydrolysis of the thioester bond under inappropriate pH conditions.2. Reaction with nucleophiles in the mobile phase. | 1. Maintain an acidic pH (e.g., using 0.1% TFA in the mobile phase) during purification, as thioesters are more stable under acidic to neutral conditions. Avoid basic mobile phases.[2]2. Use high-purity solvents and reagents for the mobile phase to avoid contaminants that could react with the thioester. |
| Low Recovery of the Purified Peptide | 1. Irreversible adsorption to the column.2. Precipitation of the peptide on the column.3. Poor solubility in the collection fractions. | 1. Use a column with appropriate pore size (e.g., 100-300 Å) for peptides. A shallow gradient may improve recovery.2. Ensure the mobile phase composition at the point of elution is sufficient to maintain peptide solubility.3. Collect fractions into tubes containing a small amount of a solvent that ensures solubility, such as acetonitrile. |
| Unexpected Masses in Mass Spectrometry Analysis | 1. Formation of sodium or potassium adducts.2. Dimerization of the peptide.3. Fragmentation of the peptide in the mass spectrometer. | 1. This is common in ESI-MS. Look for peaks corresponding to [M+Na]+ and [M+K]+. Using fresh, high-purity solvents can minimize this.2. Dimerization can occur, especially if a free thiol is present due to premature deprotection. This would result in a mass corresponding to roughly double the expected molecular weight.3. Acetylated lysine residues can produce characteristic fragment ions. A marker ion at m/z 126.1 is specific for acetylated lysine.[3][4] |
Quantitative Data Summary
The following tables provide a summary of typical parameters for the purification and characterization of this compound conjugates.
Table 1: Typical RP-HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 30-60 minutes |
| Flow Rate | 1 mL/min (analytical), 10-20 mL/min (preparative) |
| Detection | 214 nm and 280 nm |
| Expected Purity (Post-Purification) | >95% |
| Typical Yield (Post-Purification) | 30-50% |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₁H₄₅N₉O₉S |
| Molecular Weight (Monoisotopic) | 719.31 Da |
| Common Adducts (ESI-MS) | [M+H]⁺: 720.32 Da[M+Na]⁺: 742.30 Da[M+K]⁺: 758.40 Da |
| Characteristic Fragment Ion (MS/MS) | m/z 126.1 (from acetylated lysine)[3][4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of cRGDfK
This protocol outlines the manual solid-phase synthesis of the linear protected peptide on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes. Wash with DMF, isopropanol, and then DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (4 eq) with HBTU (3.9 eq) and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and add the mixture to the resin. Agitate for 2 hours. Wash with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Lys(Mtt)-Phe(Trt)-Asp(OtBu)-Gly-Arg(Pbf)).
-
Cleavage of Mtt group: Treat the resin with 1% TFA in dichloromethane (DCM) to remove the Mtt protecting group from the lysine side chain.
-
On-resin Cyclization: Couple the deprotected lysine side chain to the N-terminal arginine using a coupling agent like HATU in DMF with DIPEA.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Thioacetylation of cRGDfK
-
Dissolution: Dissolve the crude or purified cRGDfK peptide in a suitable solvent like DMF.
-
Reagent Addition: Add S-acetylthioacetic acid N-hydroxysuccinimide ester (SATA-NHS) (1.5 eq) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by analytical HPLC-MS.
-
Quenching: Quench the reaction by adding water.
-
Lyophilization: Lyophilize the reaction mixture to obtain the crude this compound conjugate.
Protocol 3: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Injection and Elution: Inject the sample and run the gradient method (e.g., 5-60% acetonitrile over 40 minutes).
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified cRGDfK-mediated integrin signaling pathway.
References
- 1. hplc.eu [hplc.eu]
- 2. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: cRGDfK-Maleimide Reaction Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cRGDfK-maleimide reaction. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal reaction conditions for conjugating cRGDfK to a maleimide-functionalized molecule?
A1: The thiol-maleimide reaction is efficient and highly selective for thiols under mild conditions.[1] For optimal conjugation of cRGDfK, it is recommended to maintain a pH between 6.5 and 7.5.[2][3] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2] The reaction is typically carried out at room temperature.[4][5]
Q2: My conjugation efficiency is low. What are the potential causes and how can I improve it?
A2: Low conjugation efficiency can stem from several factors:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring and renders it unreactive towards thiols.[2][5] It is crucial to avoid storing maleimide-containing products in aqueous solutions.[2] If an aqueous solution must be used, it should be prepared immediately before the reaction.[2]
-
Incorrect Molar Ratio: The ratio of maleimide to the thiol on cRGDfK is a critical parameter. Studies have shown that a maleimide to thiol molar ratio of 2:1 can yield a conjugation efficiency of approximately 84%.[4][5][6] However, the optimal ratio may vary depending on the specific reactants and may require optimization.[6] A starting point for labeling proteins is often a 10:1 to 20:1 molar ratio of maleimide to protein.
-
Oxidation of Thiols: The sulfhydryl (thiol) group of the cysteine residue in cRGDfK can oxidize to form disulfide bridges, which do not react with maleimides. To prevent this, it is advisable to work with degassed buffers and consider flushing the reaction vessel with an inert gas like nitrogen or argon. The inclusion of a chelating agent like EDTA in the buffer can also help by sequestering divalent metals that can promote oxidation.[3]
-
Improper Storage of Reagents: The stability of maleimide-functionalized molecules can decrease over time, especially when stored at higher temperatures. Storage at 4°C is preferable to 20°C to minimize the loss of reactive maleimide.[4][5] One study showed that storage of maleimide-functionalized nanoparticles at 20°C for 7 days led to a 40% decrease in reactivity, compared to only a 10% decrease at 4°C.[4][5] Maleimide stock solutions are often prepared in anhydrous DMSO or DMF and can be stored at -20°C for up to a month.[7]
Q3: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A3: Several side reactions can occur during a maleimide-thiol conjugation:
-
Thiazine Rearrangement: This can occur when the maleimide reacts with an unprotected N-terminal cysteine. The N-terminal amine can attack the succinimide ring, leading to the formation of a six-membered thiazine ring.[8][9] This side reaction is more prominent at basic pH.[8] To prevent this, the reaction can be performed under acidic conditions (around pH 5), or the N-terminal cysteine can be acetylated.[8][9]
-
Retro-Michael Reaction: The thioether bond formed in the succinimidyl thioether product can be reversible under certain conditions, leading to the dissociation of the conjugate.[2][10] This can result in the transfer of the maleimide-linked molecule to other thiol-containing species in the solution, such as free cysteine or glutathione.[10][11] Stabilizing the thiosuccinimide ring, for instance through hydrolysis to the more stable succinamic acid thioether, can mitigate this issue.[2]
-
Reaction with Amines: At pH values above 7.5, maleimides can start to react with primary amines, such as the lysine residue in cRGDfK, leading to a loss of selectivity.[2] Maintaining the pH in the optimal range of 6.5-7.5 is crucial to ensure chemoselectivity for thiols.[2]
Q4: How can I confirm the successful conjugation of cRGDfK?
A4: Successful conjugation can be confirmed using various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to separate the conjugated product from unreacted starting materials.[12][13] The identity of the product can be confirmed by mass spectrometry (MS) to verify the expected molecular weight of the conjugate.[12]
Quantitative Data Summary
| Parameter | Optimal Value/Range | Conjugation Efficiency | Reference |
| pH | 6.5 - 7.5 | - | [2][3] |
| Maleimide:Thiol Molar Ratio (cRGDfK) | 2:1 | 84 ± 4% | [4][5][6] |
| Reaction Temperature | Room Temperature | - | [4][5] |
| Reaction Time (cRGDfK) | 30 minutes | 84 ± 4% | [4][5][6] |
| Storage of Maleimide-NPs (7 days) | 4°C | ~90% reactivity retained | [4][5] |
| Storage of Maleimide-NPs (7 days) | 20°C | ~60% reactivity retained | [4][5] |
Experimental Protocols
General Protocol for cRGDfK-Maleimide Conjugation:
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
cRGDfK with a free thiol group
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., 10 mM HEPES, pH 7.0 or 1x PBS, pH 7.2-7.4)[4][5]
-
Anhydrous DMSO or DMF for preparing maleimide stock solution
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
(Optional) EDTA to prevent metal-catalyzed oxidation[3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the cRGDfK solution: Dissolve the cRGDfK peptide in the degassed reaction buffer. If the peptide has been stored in a way that could lead to disulfide bond formation, consider a pre-treatment with a reducing agent like TCEP. If TCEP is used, it does not need to be removed before the maleimide reaction.[3]
-
Prepare the maleimide solution: Immediately before use, prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Perform the conjugation: Add the maleimide stock solution to the cRGDfK solution to achieve the desired molar ratio (e.g., a 2:1 maleimide to thiol ratio).[4][5]
-
Reaction Incubation: Gently mix the reaction and incubate at room temperature. The optimal reaction time may vary, but 30 minutes to 2 hours is a common range.[4][5] It is advisable to perform the reaction under an inert atmosphere to prevent re-oxidation of the thiol.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol like free cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Purify the cRGDfK conjugate from unreacted starting materials and byproducts using a suitable method such as HPLC, gel filtration, or dialysis.[12][14]
Visualizations
Caption: Experimental workflow for the cRGDfK-maleimide conjugation reaction.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 8. bachem.com [bachem.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioacts.com [bioacts.com]
how to improve solubility of cRGDfK-thioacetyl ester
Welcome to the technical support center for cRGDfK-thioacetyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bioactive cyclic pentapeptide. The "c" indicates its cyclic nature, and "RGDfK" represents the amino acid sequence: Arginine-Glycine-Aspartic acid-D-Phenylalanine-Lysine. The thioacetyl ester group is attached to the lysine side chain and serves as a reactive handle for bioconjugation, particularly for thiol-specific reactions after deacetylation. This peptide is commonly used for targeting αvβ3 integrins, which are overexpressed in various cancer cells and angiogenic blood vessels.
Q2: What is the molecular weight and formula of this compound?
The chemical formula for this compound is C31H45N9O9S, and its molecular weight is approximately 719.81 g/mol .
Q3: How should I store this compound?
Lyophilized this compound should be stored at -20°C or colder for long-term stability. Once reconstituted, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q4: What is the purpose of the thioacetyl group?
The thioacetyl group protects a thiol functionality. This protected thiol can be deprotected in situ to generate a free thiol group, which can then be used for site-specific conjugation to other molecules, such as fluorescent dyes, drug molecules, or nanoparticles, through thiol-maleimide or thiol-disulfide exchange reactions.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges in dissolving this compound due to its cyclic structure and the presence of the relatively hydrophobic thioacetyl group. The following sections provide guidance on overcoming these solubility issues.
Initial Solubility Testing
It is recommended to first test the solubility of a small amount of the peptide in a few different solvents to determine the most effective one for your specific application.
Recommended Solvents and Protocols
Based on common laboratory practices for similar cyclic peptides, the following solvents are recommended for initial dissolution attempts.
Table 1: Recommended Solvents for Reconstitution of this compound
| Solvent | Concentration | Protocol | Notes |
| Dimethyl sulfoxide (DMSO) | Up to 5 mg/mL | 1. Bring the lyophilized peptide to room temperature. 2. Add the desired volume of DMSO to the vial. 3. Gently vortex or sonicate to dissolve. | DMSO is a strong organic solvent suitable for creating stock solutions. Ensure the final concentration of DMSO in your experimental system is tolerated by your cells or assay. |
| N,N-Dimethylformamide (DMF) | Up to 10 mg/mL | 1. Allow the lyophilized peptide to reach room temperature. 2. Add the appropriate volume of DMF. 3. Mix gently by vortexing until fully dissolved. | DMF is another effective organic solvent for dissolving peptides. It has been used for dissolving cRGDfK derivatives for conjugation reactions[1]. |
| Sterile Water or Aqueous Buffers (e.g., PBS) | Lower solubility (expect ~0.3-2 mg/mL) | 1. Equilibrate the lyophilized peptide to room temperature. 2. Add sterile water or buffer (e.g., PBS, pH 7.2). 3. Gently agitate the solution. Sonication may be required. | Aqueous solubility is expected to be lower. The presence of a trifluoroacetate (TFA) salt may enhance solubility in aqueous solutions. For a similar RGD peptide, solubility in PBS was found to be approximately 0.33 mg/mL[2]. Another cyclic RGD peptide showed solubility in water at ~2 mg/mL. |
Detailed Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for Stock Solutions
This protocol describes the standard procedure for reconstituting the lyophilized peptide to create a concentrated stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the calculated volume of DMSO or DMF to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of solvent to 1 mg of peptide).
-
Dissolution: Gently vortex the vial or sonicate in a water bath for a few minutes until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol outlines the preparation of aqueous working solutions from an organic stock solution for use in biological experiments.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into the desired aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the aqueous buffer while gently mixing to prevent precipitation.
-
Final DMSO/DMF Concentration: Ensure that the final concentration of the organic solvent in the working solution is low (typically <0.5%) to avoid affecting the biological system.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions for extended periods.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting the dissolution of this compound.
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Cyclic Structure: The rigid, cyclic nature of the peptide can reduce its flexibility and interaction with solvent molecules, sometimes leading to lower solubility compared to linear peptides.
-
Thioacetyl Group: The addition of the thioacetyl group increases the hydrophobicity of the peptide, which can decrease its solubility in aqueous solutions.
-
pH of the Solution: The net charge of the peptide is pH-dependent due to the ionizable side chains of Arginine, Aspartic acid, and Lysine. Adjusting the pH of the aqueous buffer may improve solubility. For instance, a slightly acidic pH might enhance the solubility of peptides with basic residues.
-
Salt Form: The peptide may be supplied as a trifluoroacetate (TFA) salt, which is a common counterion from the purification process. TFA salts generally enhance the solubility of peptides in aqueous solutions.
By following these guidelines and protocols, researchers should be able to effectively dissolve this compound and proceed with their experiments. For further assistance, it is always recommended to consult the specific product datasheet provided by the supplier.
References
Validation & Comparative
A Comparative Guide to cRGDfK-thioacetyl ester and cRGDfV for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, peptides containing the Arg-Gly-Asp (RGD) motif have emerged as crucial tools for selectively delivering imaging agents and therapeutic payloads to tumors. This is primarily due to their high affinity for integrin receptors, particularly αvβ3 and αvβ5, which are overexpressed on various tumor cells and the associated neovasculature. Among the numerous RGD-based peptides, the cyclic pentapeptides cRGDfK (cyclo[Arg-Gly-Asp-D-Phe-Lys]) and cRGDfV (cyclo[Arg-Gly-Asp-D-Phe-Val]), the parent peptide of the clinical candidate Cilengitide, are extensively utilized. This guide provides a comparative overview of cRGDfK modified with a thioacetyl ester for conjugation and cRGDfV, focusing on their application in tumor targeting.
Executive Summary
The lysine (K) residue in cRGDfK provides a versatile primary amine for conjugation, and the thioacetyl ester modification offers a straightforward method for introducing a thiol group, enabling site-specific and stable linkage to various molecules. The valine (V) in cRGDfV, being a non-functionalized amino acid in this context, means that conjugation strategies for cRGDfV typically involve modification of the peptide backbone or other amino acids if present in a modified sequence.
This guide will present available quantitative data for each peptide from separate studies, detail generalized experimental protocols for their evaluation, and provide visualizations of key concepts. It is crucial to note that the presented quantitative data are not directly comparable due to variations in experimental conditions across different studies.
Quantitative Data on Integrin Binding Affinity
The binding affinity of RGD peptides to integrin receptors is a critical parameter for their tumor-targeting efficacy. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a reference ligand to the receptor. A lower IC50 value indicates a higher binding affinity.
Table 1: In Vitro Integrin Binding Affinity (IC50) of cRGDfK Derivatives and cRGDfV
| Peptide | Integrin Subtype | Cell Line/Assay System | IC50 (nM) | Reference Study |
| c(RGDfK) | αvβ3 | OVCAR-3 cells | 1.0 | Janssen et al., 2002 |
| cyclo(-RGDfK) | αvβ3 | Not specified | 0.94 | Dedouit et al., 2013 |
| c(RGDfV) | αvβ3 | HUVEC adhesion assay | 158 | Schraa et al., 2002 |
Disclaimer: The IC50 values presented above are from different studies using varied experimental methodologies, cell lines, and assay conditions. Therefore, these values should not be used for a direct quantitative comparison of the binding affinities of cRGDfK and cRGDfV. A direct comparative study under identical conditions is required for an accurate assessment.
The thioacetyl ester modification on cRGDfK is a chemical handle for conjugation and is not expected to directly participate in integrin binding. However, the subsequent conjugation of large molecules to this site could potentially influence the peptide's binding affinity, a factor that must be evaluated on a case-by-case basis.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed, generalized protocols for key experiments used to evaluate the tumor-targeting capabilities of RGD peptides.
In Vitro Competitive Binding Assay (ELISA-based)
This assay determines the binding affinity of the peptides to purified integrin receptors.
1. Plate Coating:
- Coat a 96-well microtiter plate with a solution of purified human αvβ3 integrin (e.g., 1 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
- Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
- Wash the plate three times with the wash buffer.
3. Competitive Binding:
- Prepare serial dilutions of the competitor peptides (cRGDfK-thioacetyl ester and cRGDfV) in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2).
- Add a constant concentration of a biotinylated RGD peptide (e.g., biotin-c(RGDfK)) to each well, followed by the addition of the competitor peptide dilutions.
- Incubate for 2-3 hours at room temperature to allow for competitive binding.
4. Detection:
- Wash the plate three times with the wash buffer.
- Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
- Wash the plate five times with the wash buffer.
- Add a TMB substrate solution and incubate until a blue color develops.
- Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
5. Data Analysis:
- Measure the absorbance at 450 nm using a microplate reader.
- Plot the absorbance against the logarithm of the competitor peptide concentration.
- Calculate the IC50 value using a non-linear regression analysis.
In Vivo Tumor Targeting and Biodistribution Study
This study evaluates the ability of the peptides to accumulate in tumors in a living animal model.
1. Radiolabeling of Peptides:
- For this compound, first deprotect the thioacetyl group to yield a free thiol. Then, conjugate with a chelator (e.g., DOTA) functionalized with a maleimide group. Radiolabel the DOTA-peptide conjugate with a suitable radionuclide (e.g., ⁶⁸Ga for PET imaging or ¹⁷⁷Lu for SPECT imaging and therapy).
- For cRGDfV, a suitable conjugation strategy for attaching a chelator needs to be employed, for instance, by modifying the peptide backbone. Subsequently, radiolabel the conjugate.
- Purify the radiolabeled peptides using methods like HPLC.
2. Animal Model:
- Use immunodeficient mice (e.g., nude mice).
- Subcutaneously implant human tumor cells known to overexpress αvβ3 integrins (e.g., U87MG glioblastoma or M21 melanoma cells) into the flank of each mouse.
- Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
3. Administration of Radiolabeled Peptides:
- Administer a known amount of the radiolabeled peptide (e.g., 1-5 MBq) to each tumor-bearing mouse via intravenous injection (tail vein).
4. In Vivo Imaging:
- At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and perform imaging using a PET or SPECT scanner.
- Acquire whole-body images to visualize the biodistribution of the radiotracer.
5. Ex Vivo Biodistribution:
- At the final time point, euthanize the mice.
- Dissect major organs and the tumor.
- Weigh each tissue sample and measure its radioactivity using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
6. Data Analysis:
- Analyze the imaging data to quantify tumor uptake and tumor-to-background ratios.
- Compare the %ID/g values for the tumor and other organs between the two peptide groups to assess their tumor targeting efficacy and off-target accumulation.
Visualizations
Signaling Pathway
The binding of cRGD peptides to integrins on the surface of tumor cells triggers a cascade of intracellular signals that can influence cell adhesion, migration, proliferation, and survival.
Caption: Binding of cRGD peptides to integrins activates downstream signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the tumor targeting efficacy of two RGD peptides.
Caption: A generalized workflow for the comparative evaluation of RGD peptides.
Conclusion
Both this compound and cRGDfV are valuable tools for tumor targeting, each with its own advantages related to chemical modification and conjugation. While cRGDfV is the parent compound of a clinically evaluated drug, cRGDfK offers a readily available lysine residue for straightforward chemical modification, such as the introduction of a thioacetyl ester for thiol-based conjugation strategies.
The lack of direct comparative studies necessitates that researchers carefully evaluate these peptides for their specific applications. The provided experimental protocols offer a framework for conducting such a head-to-head comparison to determine the optimal peptide for a given tumor-targeting strategy. Future research directly comparing these and other RGD analogs under standardized conditions will be invaluable to the field of targeted drug delivery and molecular imaging.
Validating cRGDfK-Thioacetyl Ester Binding Specificity In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cRGDfK-thioacetyl ester's binding specificity with alternative molecules, supported by experimental data and detailed protocols. The cyclic peptide cRGDfK is a well-established ligand for targeting integrins, particularly αvβ3, which is overexpressed in many types of cancer cells and tumor neovasculature. [1] The thioacetyl ester modification on the lysine residue provides a reactive handle for conjugation to various moieties, such as fluorescent dyes or drug molecules, making it a valuable tool for targeted imaging and therapy.[2] This guide will delve into the in vitro methods used to validate the binding specificity of this important compound.
Comparative Binding Affinity of RGD Peptides
The binding affinity and specificity of this compound are critical parameters for its successful application. These are often evaluated in comparison to other well-characterized RGD-containing peptides, such as c(RGDfV) (Cilengitide) and the linear GRGDS peptide. The following tables summarize the binding affinities (Kd and IC50 values) of these peptides for various integrin subtypes. Lower Kd and IC50 values indicate higher binding affinity.
| Peptide | Integrin Subtype | Binding Affinity (Kd) (nM) | Reference |
| cRGDfK | αvβ3 | 41.70 | |
| c(RGDyK) | αvβ3 | 10.3 | |
| RWrNM (linear) | αvβ3 | 8.61 | [3] |
| RWr (linear) | αvβ3 | 33.6 | [3] |
| Peptide | Integrin Subtype | Inhibition Concentration (IC50) (nM) | Reference |
| Cilengitide (c(RGDfV)) | αvβ3 | 0.58 | [4] |
| Cilengitide (c(RGDfV)) | αvβ5 | Low nanomolar range | [5] |
| Cilengitide (c(RGDfV)) | αIIbβ3 | 860 | [4] |
| cRGDfK | αvβ3 | ~100-fold lower than knottin-RGD | [6] |
| linear GRGDS | αvβ3 | Weaker than cyclic peptides | [6] |
| Cilengitide | α5β1 | ~25-50 times lower than for αvβ3 | [7] |
Experimental Protocols for In Vitro Validation
Accurate and reproducible in vitro assays are essential for determining the binding specificity of this compound. Below are detailed protocols for three commonly employed methods.
Competitive Binding Assay (ELISA-based)
This assay measures the ability of a test compound (e.g., this compound) to compete with a labeled ligand for binding to a specific integrin.
Materials:
-
Purified recombinant human integrin (e.g., αvβ3)
-
Biotinylated cRGD peptide (or other suitable labeled ligand)
-
This compound and other competitor peptides
-
96-well microtiter plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the purified integrin (e.g., 0.5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a fixed concentration of the biotinylated cRGD peptide along with varying concentrations of the unlabeled competitor peptides (including this compound) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is determined by plotting the absorbance against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay assesses the ability of a peptide to inhibit cell attachment to a substrate coated with an extracellular matrix (ECM) protein that is a natural ligand for the target integrin.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells, which express high levels of αvβ3)
-
ECM protein (e.g., vitronectin or fibronectin)
-
This compound and other test peptides
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with varying concentrations of the test peptides for 30 minutes at 37°C.
-
Seeding: Seed the pre-incubated cells onto the ECM-coated plate (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add Calcein-AM to each well and incubate for 30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The percentage of cell adhesion is calculated relative to the control (no inhibitor).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte, providing quantitative information on association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified integrin protein
-
This compound and other peptides
-
Running buffer (e.g., HBS-P+ buffer)
Protocol:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the purified integrin protein over the activated surface to immobilize it via amine coupling.
-
Deactivation: Deactivate any remaining active esters by injecting ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the this compound (analyte) over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for the association and dissociation phases.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
A Comparative Guide to In Vivo Validation of cRGDfK-Based Probes for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various imaging probes based on the cyclic peptide cRGDfK (cyclo[Arg-Gly-Asp-D-Phe-Lys]) for in vivo validation of target engagement with integrins, particularly αvβ3. The cRGDfK peptide sequence exhibits high affinity and selectivity for these integrins, which are often overexpressed on tumor cells and angiogenic vasculature, making them a key target for cancer imaging and therapy.
The probes discussed herein are often synthesized using precursors such as cRGDfK-thioacetyl ester, which allows for conjugation to a variety of imaging agents, including near-infrared (NIR) fluorescent dyes and radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This guide will delve into the comparative performance of these probes, supported by experimental data and detailed protocols.
Comparative Performance of cRGDfK-Based Imaging Probes
The efficacy of cRGDfK-based probes for in vivo target engagement is influenced by several factors, including the choice of the imaging modality (fluorescence vs. radionuclide), the nature of the linker connecting the peptide to the imaging agent, and the valency of the RGD peptide (monomer vs. multimer). Below is a summary of quantitative data from various studies to facilitate comparison.
| Probe Name/Description | Imaging Modality | Tumor Model | IC50 (nM) | Tumor Uptake (%ID/g) | Key Findings |
| Cy5.5-c(RGDyK) (Monomer) | NIR Fluorescence | U87MG Glioblastoma | - | ~2.5 (4h post-injection) | Demonstrates specific tumor targeting.[1] |
| Cy5.5-E[c(RGDyK)]2 (Dimer) | NIR Fluorescence | U87MG Glioblastoma | - | ~2.8 (4h post-injection) | Dimer shows slightly higher tumor uptake compared to the monomer.[1] |
| Cy5.5-E{E[c(RGDyK)]2}2 (Tetramer) | NIR Fluorescence | U87MG Glioblastoma | - | ~3.5 (4h post-injection) | Tetramer shows the highest tumor uptake among the Cy5.5-labeled probes.[1] |
| s775z-aRGD | NIR Fluorescence | A549 Lung Adenocarcinoma | - | High tumor fluorescence | Effective for targeting cancer cells and tumors.[2] |
| ¹¹¹In-DOTA-P-RGD | SPECT | U87MG Glioma | 44.3 ± 3.5 | ~4.0 (1h post-injection) | Monomeric RGD probe with good tumor uptake. |
| ¹¹¹In-DOTA-P-RGD2 | SPECT | U87MG Glioma | 5.0 ± 1.0 | ~6.0 (1h post-injection) | Dimeric RGD probe shows significantly higher binding affinity and tumor uptake. |
| ¹¹¹In-DOTA-3P-RGD2 | SPECT | U87MG Glioma | 1.5 ± 0.2 | ~8.0 (1h post-injection) | Dimer with an optimized linker demonstrates further improvement in target engagement. |
| ⁶⁴Cu(DOTA-3G3-dimer) | PET | U87MG Glioma | - | 7.43 ± 2.41 (1h post-injection) | High tumor uptake with favorable pharmacokinetics for PET imaging.[3] |
| ⁹⁹mTc(HYNIC-E[G3-c(RGDfK)]2) | SPECT | U87MG Glioma | 60.3 ± 4.4 | ~8.5 (1h post-injection) | Triglycine linker improves tumor uptake and clearance kinetics.[4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of target engagement and the process of its validation, the following diagrams illustrate the integrin signaling pathway upon cRGDfK binding and a general experimental workflow for in vivo imaging.
Caption: Integrin signaling upon cRGDfK binding.
References
- 1. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cRGDfK Peptide Probes with Appended Shielded Heptamethine Cyanine Dye (s775z) for Near Infrared Fluorescence Imaging of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Tumor Uptake and Excretion Kinetics of 99mTc-Labeled Cyclic Arginine-Glycine-Aspartic (RGD) Dimers with Triglycine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Maleimide vs. Alternative Chemistries for cRGDfK Conjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that can significantly impact the efficacy, stability, and manufacturability of targeted therapeutics and imaging agents. The cyclic peptide cRGDfK, a potent ligand for αvβ3 integrins overexpressed in many cancers, is a popular targeting moiety. This guide provides an objective comparison of maleimide chemistry with other common conjugation strategies for cRGDfK, supported by experimental data, detailed protocols, and visual workflows.
This comparison focuses on key performance indicators for bioconjugation: reaction efficiency, conjugate stability, and preservation of biological function. We will explore maleimide-thiol coupling, N-hydroxysuccinimide (NHS) ester chemistry, and "click chemistry," specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Quantitative Performance Comparison
The following table summarizes quantitative data extracted from various studies to facilitate a direct comparison of the different conjugation chemistries for cRGDfK and similar molecules.
| Parameter | Maleimide-Thiol Chemistry | NHS Ester Chemistry | Click Chemistry (CuAAC) |
| Reaction Yield | 64% (for s775z-sRGD)[1] | Generally high, but can be susceptible to hydrolysis. | 90% (for s775z-tRGD)[1] |
| Reaction Conditions | pH 6.5-7.5, room temperature[2][3] | pH 7.2-8.5, room temperature or 4°C[4][5] | Room temperature, aqueous buffer[1] |
| Reaction Time | 30 minutes to 2 hours[2] | 0.5 to 4 hours[4] | Typically rapid, can be under 1 hour. |
| Linkage Stability | Susceptible to retro-Michael reaction (thiol exchange), can be stabilized.[1][6][7][8] | Stable amide bond. | Highly stable triazole linkage. |
| Specificity | Highly specific for thiols at pH 6.5-7.5.[3] | Reacts with primary amines (e.g., lysine).[4] | Biorthogonal, highly specific between azide and alkyne.[1] |
Experimental Methodologies
Below are generalized protocols for the conjugation of cRGDfK using the discussed chemistries. These should be optimized for specific molecules and applications.
Maleimide-Thiol Conjugation Protocol
This protocol describes the conjugation of a thiol-modified cRGDfK (cRGDfK-SH) to a maleimide-functionalized molecule.
-
Dissolve the maleimide-functionalized molecule in a suitable buffer, such as 10 mM HEPES at pH 7.0.[2]
-
Dissolve the cRGDfK-SH in the same buffer.
-
Mix the reactants at a desired molar ratio (e.g., 2:1 maleimide to thiol).[2]
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[2]
-
Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine to consume any unreacted maleimide groups.
-
Purify the conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted starting materials and quenching agents.
NHS Ester-Amine Conjugation Protocol
This protocol outlines the conjugation of an NHS ester-functionalized molecule to the primary amine on the lysine residue of cRGDfK.
-
Dissolve the NHS ester-functionalized molecule in a non-amine-containing buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[4] If the molecule is not water-soluble, it can first be dissolved in an organic solvent like DMSO or DMF and then added to the aqueous buffer.[5]
-
Dissolve the cRGDfK in the same buffer.
-
Mix the reactants and incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C.[4]
-
Quench the reaction by adding an amine-containing buffer such as Tris or glycine to consume unreacted NHS esters.[4]
-
Purify the conjugate using appropriate chromatographic techniques.
Click Chemistry (CuAAC) Protocol
This protocol describes the copper-catalyzed cycloaddition of an azide-modified cRGDfK (cRGDfK-N₃) to an alkyne-functionalized molecule.
-
Dissolve the alkyne-functionalized molecule and cRGDfK-N₃ in an aqueous buffer.
-
Prepare a fresh solution of the copper(I) catalyst. This can be done by mixing CuSO₄ and a reducing agent like sodium ascorbate.[9]
-
Add the copper(I) catalyst to the mixture of the alkyne and azide.
-
Allow the reaction to proceed at room temperature. The reaction is often complete within 1 hour.
-
Purify the conjugate to remove the copper catalyst and unreacted starting materials. This can be achieved using chromatography or chelation agents.
Visualizing the Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the conjugation workflows and the downstream signaling pathway of cRGDfK.
Discussion and Recommendations
Maleimide-thiol chemistry offers a highly specific reaction targeting cysteine residues under mild physiological conditions.[2][3] This specificity is advantageous when the molecule to be conjugated contains multiple reactive functional groups. However, a significant drawback is the potential for the resulting thioether bond to undergo a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione in vivo.[1][8] While strategies exist to stabilize the maleimide-thiol linkage, such as hydrolysis of the succinimide ring or formation of a thiazine structure, these may require additional steps or specific peptide sequences.[6][7][10]
NHS ester chemistry is a widely used and straightforward method for conjugating molecules to primary amines, such as the lysine side chain in cRGDfK.[4] The resulting amide bond is very stable. A key consideration is the potential for multiple lysine residues or the N-terminal amine to react, which can lead to a heterogeneous product mixture if not controlled. The reactivity of NHS esters is also pH-dependent, and they are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.[5][11]
Click chemistry , particularly CuAAC, provides a highly efficient, specific, and bioorthogonal reaction between an azide and an alkyne.[1] This method results in a very stable triazole linkage and typically proceeds with high yields under mild conditions.[1] The main consideration for in vivo applications is the potential toxicity of the copper catalyst, although new copper-free click chemistries, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are emerging as alternatives.
The optimal conjugation chemistry for cRGDfK depends on the specific application and the properties of the molecule to be conjugated.
-
For applications demanding high stability and well-defined stoichiometry, click chemistry is often the superior choice, despite the potential need for catalyst removal.
-
NHS ester chemistry is a robust and simple method when the molecule can tolerate reaction with primary amines and when product heterogeneity is not a major concern.
-
Maleimide-thiol chemistry offers high specificity but requires careful consideration of the stability of the resulting conjugate, particularly for in vivo applications where thiol exchange can occur.
Researchers should carefully weigh the advantages and disadvantages of each method in the context of their specific research goals to select the most appropriate conjugation strategy for their cRGDfK-based constructs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kinampark.com [kinampark.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RO [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. prolynxinc.com [prolynxinc.com]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bot Detection [iris-biotech.de]
A Head-to-Head Comparison of cRGDfK-Based Imaging Agents for Enhanced Tumor Targeting
For researchers, scientists, and drug development professionals, the quest for highly specific and efficient tumor imaging agents is paramount. Among the promising candidates, cyclic peptides containing the arginine-glycine-aspartic acid (RGD) motif, such as cRGDfK, have garnered significant attention for their ability to target αvβ3 integrin, a key player in tumor angiogenesis and metastasis. This guide provides an objective, data-driven comparison of various cRGDfK-based imaging agents, offering insights into their performance across different imaging modalities and highlighting key experimental findings to inform future research and development.
The cRGDfK peptide serves as a versatile targeting vector that can be conjugated with a variety of imaging probes, including radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as fluorescent dyes for optical imaging. The choice of the imaging modality, the linker connecting the peptide to the imaging agent, and the specific radionuclide or fluorophore can significantly impact the agent's binding affinity, in vivo stability, tumor uptake, and overall imaging performance.
Comparative Performance of cRGDfK-Based Imaging Agents
To facilitate a clear comparison, the following tables summarize key quantitative data from various studies on cRGDfK-based imaging agents.
PET Imaging Agents
| Radiotracer | Chelator/Prosthetic Group | IC50 (nM) | Tumor Uptake (%ID/g) | Tumor Model | Key Findings |
| [¹⁸F]Galacto-RGD | Sugar amino acid | - | 1.2 - 10.0 (SUV) | Various human cancers | First RGD PET tracer in humans; variable uptake observed.[1][2] |
| [¹⁸F]FPPRGD2 | N-succinimidyl 4-[¹⁸F]fluorobenzoate | 175.4 | ~3.7 (SUVmax) | Cervical and ovarian cancer | Dimeric form showed good tumor-to-background ratios.[2][3] |
| [¹⁸F]Alfatide II | AlF-NOTA | - | High | Brain metastasis | Superior to [¹⁸F]FDG in visualizing brain lesions.[2][3] |
| [⁶⁸Ga]Ga-NOTA-PRGD₂ | NOTA | 119.2 | High | U87MG glioblastoma | Dimeric structure with PEG linker showed favorable pharmacokinetics.[3] |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ | DOTA | 48.4 | ~4.56 (24h p.i.) | MDA-MB-435 breast carcinoma | Tetrameric and octameric versions showed even higher binding avidity.[3][4] |
| [⁸⁹Zr]Df-[FK]₂-3PEG₄ | Desferrioxamine (Df) | 22 | - | U87MG glioblastoma | Dimeric RGD with PEG linkers demonstrated high binding affinity.[5] |
SPECT Imaging Agents
| Radiotracer | Chelator | IC50 (nM) | Tumor Uptake (%ID/g) | Tumor Model | Key Findings |
| [⁹⁹mTc]cRGDfK-His | Tricarbonyl | - | 3.74 ± 1.51 | Murine tumor model | Cyclic form showed significantly higher tumor uptake than the linear counterpart.[6] |
| [¹¹¹In]DOTA-EB-cRGDfK | DOTA | 71.7 | 27.1 ± 2.7 (24h p.i.) | U-87 MG glioblastoma | Long-term imaging potential with high tumor accumulation.[7][8] |
Fluorescence Imaging Agents
| Probe | Fluorophore | Key Features | Tumor Model | Key Findings |
| s775z-aRGD | Shielded Heptamethine Cyanine | High photostability and brightness | A549 lung adenocarcinoma | Effective cancer cell and tumor targeting; linker structure influences biodistribution.[9][10][11] |
| ZW800-1-cRGD | Zwitterionic NIR fluorophore | High tumor-to-background ratio | Tumor model systems | Achieved a tumor-to-background ratio of 17.2 at 4 hours post-injection.[9] |
| IRDye800-E[PEG₄-c(RGDfK)]₂ | IRDye®800CW | Dimeric with PEG linker | U87MG glioblastoma | Higher tumor accumulation and contrast compared to the version without the PEG linker.[12] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies behind the data, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for evaluating cRGDfK-based imaging agents.
Caption: Integrin αvβ3 signaling cascade upon ligand binding.
Caption: Workflow for preclinical evaluation of imaging agents.
Detailed Experimental Protocols
A standardized approach is crucial for the reliable comparison of imaging agents. Below are representative protocols for key experiments.
In Vitro Competitive Binding Assay
-
Cell Culture: U-87 MG human glioblastoma cells, known for high αvβ3 integrin expression, are cultured in appropriate media until they reach 70-90% confluency.[8][13]
-
Assay Setup: Cells are seeded in 24-well plates.
-
Competition: Cells are incubated with a constant concentration of the radiolabeled or fluorescent cRGDfK agent and varying concentrations of the corresponding non-labeled ("cold") cRGDfK peptide.[13]
-
Incubation: The incubation is typically carried out at 37°C for a defined period (e.g., 30 minutes).[13]
-
Washing and Lysis: After incubation, cells are washed to remove unbound agent and then lysed.
-
Quantification: The amount of bound agent is quantified using a gamma counter (for radiotracers) or a fluorescence plate reader.
-
Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of the cold ligand required to inhibit 50% of the specific binding of the labeled agent.
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing mice (e.g., athymic nude mice with U-87 MG xenografts) are used.[7][8]
-
Agent Administration: A defined dose of the imaging agent is administered intravenously.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 0.5, 2, 4, 24, 48, and 72 hours).[7][8]
-
Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested and weighed.
-
Radioactivity/Fluorescence Measurement: The radioactivity in each organ is measured using a gamma counter, or the fluorescence intensity is measured using an imaging system.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[7][8]
In Vivo Imaging (PET/SPECT/Fluorescence)
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Agent Injection: The imaging agent is injected intravenously.
-
Imaging Acquisition: Dynamic or static images are acquired at specific time points post-injection using the appropriate imaging modality (PET, SPECT, or fluorescence imaging system).[7][8]
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs to quantify the signal intensity, which can be correlated with the biodistribution data.
Conclusion
The development of cRGDfK-based imaging agents has significantly advanced the field of tumor imaging. The choice of the conjugation strategy, including the linker and the imaging moiety, plays a critical role in the overall performance of the agent. Dimeric and multimeric RGD peptides generally exhibit higher binding affinities due to the polyvalency effect.[3][12] Furthermore, the incorporation of linkers such as polyethylene glycol (PEG) can improve pharmacokinetics and tumor uptake.[3][12]
For PET and SPECT imaging, chelators like DOTA and NOTA are widely used for radiolabeling with various metallic radionuclides, each offering different half-lives suitable for different imaging time points.[3][4][7][8] In fluorescence imaging, the development of novel near-infrared (NIR) fluorophores with high quantum yields and photostability is crucial for achieving high signal-to-background ratios in vivo.[9][10][11]
This guide provides a foundational comparison of cRGDfK-based imaging agents. Researchers are encouraged to consider the specific requirements of their imaging application, including the tumor type, the desired imaging window, and the available imaging instrumentation, when selecting or designing a cRGDfK-based probe. The provided experimental protocols offer a starting point for the preclinical evaluation of new and existing agents in this promising class of tumor-targeting molecules.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 2. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Peptide PET Imaging: A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroPET Imaging of Integrin αvβ3 Expressing Tumors Using 89Zr-RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of cRGDfK Peptide Probes with Appended Shielded Heptamethine Cyanine Dye (s775z) for Near Infrared Fluorescence Imaging of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imtm.cz [imtm.cz]
Validating the Therapeutic Index of cRGDfK-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of tumors to enhance the therapeutic window of cytotoxic agents is a cornerstone of modern oncology research. One promising approach involves the use of cRGDfK (cyclic Arginine-Glycine-Aspartic acid-phenylalanine-Lysine) peptides as homing devices for potent drug payloads. This guide provides a comparative analysis of cRGDfK-drug conjugates against their unconjugated counterparts, supported by experimental data, to validate their therapeutic index.
Enhanced Efficacy and Reduced Off-Target Toxicity: The cRGDfK Advantage
The cRGDfK peptide is a high-affinity ligand for αvβ3 integrin, a cell surface receptor that is overexpressed on various tumor cells and activated endothelial cells in the tumor neovasculature, while having limited expression in most healthy tissues. By conjugating cytotoxic drugs to cRGDfK, the resulting conjugate is preferentially delivered to the tumor site, leading to a higher localized drug concentration and potentially reducing systemic toxicity. This targeted delivery is the fundamental principle behind the improved therapeutic index of cRGDfK-drug conjugates.
Comparative Analysis of Preclinical Data
The following tables summarize key preclinical data comparing cRGDfK-drug conjugates with their respective free drugs. The therapeutic index is broadly defined as the ratio of the toxic dose to the therapeutic dose. An improved therapeutic index is indicated by a lower half-maximal inhibitory concentration (IC50) against target cells (increased efficacy), a higher maximum tolerated dose (MTD) (reduced toxicity), and greater tumor growth inhibition in vivo.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (nM) | Fold Improvement (vs. Free Drug) | Reference |
| Paclitaxel | HUVEC (30-min exposure) | 10 | - | [1] |
| E-[c(RGDfK)2]-Paclitaxel | HUVEC (30-min exposure) | 25 | 0.4 | [1] |
| c(RADfK)-Paclitaxel (non-targeting control) | HUVEC (30-min exposure) | 60 | 0.17 | [1] |
| Doxorubicin | M109 (DOX-resistant) | >10,000 | - | [2] |
| PEG-DOX-E-[c(RGDfK)2] | M109 (DOX-resistant) | ~1,000 | >10 | [2] |
| PEG-DOX-c(RADfK) (non-targeting control) | M109 (DOX-resistant) | >10,000 | No improvement | [2] |
Note: A lower IC50 value indicates higher potency. In the case of the paclitaxel conjugate, the short exposure time may not fully reflect the benefits of targeted delivery and internalization. The doxorubicin conjugate demonstrates a significant advantage in drug-resistant cells.
In Vivo Efficacy and Toxicity
Direct comparative in vivo studies providing a complete picture of the therapeutic index (MTD and tumor growth inhibition) are not always available in a single publication. However, the collective evidence points towards the benefits of cRGDfK-targeting.
| Compound | Animal Model | Key Findings | Reference |
| Doxorubicin | OVCAR-3 xenograft | Improved antitumor effect at 2 x 8 mg/kg. | [3][4] |
| E-[c(RGDfK)2]-DOXO conjugates | OVCAR-3 xenograft | No or only moderate antitumor efficacy even at higher doses (3 x 24 mg/kg doxorubicin equivalents). This highlights the critical role of linker chemistry in drug release. | [3][4] |
| Paclitaxel | OVCAR-3 xenograft | Moderate antitumor efficacy. | [1] |
| E-[c(RGDfK)2]-Paclitaxel | OVCAR-3 xenograft | No antitumor efficacy in this specific study, suggesting the linker may not have efficiently released the drug in the tumor microenvironment. | [1] |
| PEG-E-[c(RGDfK)2]-cyanine (imaging agent) | DA3 murine mammary tumors | Preferential accumulation in tumors. | [2] |
Note: The in vivo data for the specific E-[c(RGDfK)2] conjugates of doxorubicin and paclitaxel presented here suggest that while targeting can be achieved, the overall therapeutic efficacy is highly dependent on the design of the linker connecting the drug to the peptide. The imaging agent data confirms the tumor-homing capability of the cRGDfK moiety.
Visualizing the Pathway and Process
To better understand the mechanism and experimental evaluation of cRGDfK-drug conjugates, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: cRGDfK-drug conjugate internalization pathway.
Caption: Preclinical experimental workflow for cRGDfK-drug conjugates.
Detailed Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of the cRGDfK-drug conjugate and the free drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate tumor cells (e.g., U-87 MG, which overexpresses αvβ3 integrin) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cRGDfK-drug conjugate and the free drug in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of the cRGDfK-drug conjugate compared to the free drug in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject αvβ3-positive human tumor cells (e.g., OVCAR-3) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, free drug, cRGDfK-drug conjugate).
-
Treatment Administration: Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., once or twice weekly).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice 2-3 times per week. Body weight is an indicator of systemic toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the average tumor volume and body weight for each group over time. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Biodistribution Study
Objective: To determine the in vivo distribution and tumor accumulation of the cRGDfK-drug conjugate.
Methodology:
-
Radiolabeling: Label the cRGDfK-drug conjugate with a radionuclide (e.g., Indium-111) for imaging and quantification.
-
Administration: Inject the radiolabeled conjugate into tumor-bearing mice.
-
Imaging (Optional): At various time points post-injection, perform SPECT/CT or PET/CT imaging to visualize the distribution of the conjugate in real-time.
-
Tissue Harvesting and Gamma Counting: At predetermined time points, euthanize the mice and harvest major organs and the tumor. Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of tumor targeting and accumulation in other organs.
Conclusion
The conjugation of cytotoxic drugs to the cRGDfK peptide presents a compelling strategy to improve the therapeutic index of cancer chemotherapeutics. The available preclinical data, although varied in its direct comparability, consistently demonstrates the tumor-targeting capabilities of the cRGDfK moiety. This targeted delivery has been shown to enhance in vitro cytotoxicity, particularly in drug-resistant cell lines, and leads to preferential tumor accumulation in vivo. While the in vivo therapeutic efficacy is highly dependent on the specific drug and, crucially, the linker technology employed, the underlying principle of increasing the drug concentration at the tumor site while minimizing systemic exposure holds significant promise for developing safer and more effective cancer therapies. Further research focusing on optimizing linker stability and cleavage at the tumor site is paramount to fully realizing the clinical potential of cRGDfK-drug conjugates.
References
Safety Operating Guide
Safe Disposal of cRGDfK-thioacetyl ester: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like cRGDfK-thioacetyl ester are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of this compound, focusing on operational procedures and immediate safety measures.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes:
-
Splash goggles or safety glasses.[4]
-
Chemical-resistant gloves (e.g., nitrile).[4]
-
A lab coat or other protective suit.[4]
-
Work should be conducted in a well-ventilated fume hood to minimize inhalation of any potential vapors.[3][4]
Step-by-Step Disposal Procedure
This procedure is designed to neutralize the reactive thioacetyl group and prepare the compound for final disposal in accordance with institutional and local regulations.
1. Preparation of a Bleach Bath:
-
In a designated plastic container within a fume hood, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite solution) and water.[3]
-
Ensure the container is large enough to fully submerge the contaminated glassware and equipment.[3]
-
The bleach bath should be clearly labeled and covered when not in use.[3]
2. Decontamination of Solid Waste:
-
All solid waste contaminated with this compound, such as pipette tips, and weighing paper, should be collected in a designated, sealed waste container.
-
This container should be clearly labeled as "Thiol-Containing Waste" to inform environmental health and safety (EH&S) personnel.[3]
3. Decontamination of Glassware and Equipment:
-
Immediately after use, all glassware and equipment that have come into contact with this compound should be placed in the prepared bleach bath.[3]
-
Allow the items to soak for at least 14 hours (overnight) to ensure complete neutralization of the thioacetyl group.[3]
-
For larger equipment that cannot be submerged, fill the vessel with the bleach solution, seal it, and let it soak for the same duration in a fume hood.[3]
-
After soaking, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning methods.[3]
4. Disposal of Liquid Waste:
-
Small quantities of solutions containing this compound should be treated with an excess of the 1:1 bleach solution in a suitable container within a fume hood.
-
The reaction of the thioacetyl group with bleach will oxidize the sulfur, mitigating its odor and reactivity.
-
After neutralization, the resulting solution should be disposed of as chemical waste according to your institution's guidelines. Do not pour down the sink.
5. Disposal of Bleach Baths:
-
Over time, the bleach bath will become less effective, indicated by the formation of a white solid (oxidized thiol), excessive grime, or a persistent unpleasant odor.[3]
-
Used bleach baths should be disposed of by pouring them down the sink with copious amounts of water, as per the general recommendation for dilute bleach solutions.[3] However, always consult your local EH&S guidelines before disposing of any chemical waste.
Summary of Key Disposal Information
| Waste Type | Decontamination Procedure | Final Disposal |
| Solid Waste (pipette tips, etc.) | Collect in a sealed, labeled container. | Hazardous waste pickup by EH&S. |
| Glassware & Equipment | Soak in a 1:1 bleach bath for at least 14 hours. | Standard cleaning after decontamination. |
| Liquid Waste (solutions) | Treat with excess 1:1 bleach solution in a fume hood. | Dispose of as chemical waste via EH&S. |
| Used Bleach Baths | Neutralize with a suitable reducing agent if required by local regulations, then dilute with water. | Pour down the sink with copious amounts of water (confirm with local EH&S). |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway Context: The Role of cRGD Peptides
While the disposal procedure focuses on the chemical reactivity of the thioacetyl group, it is important for researchers to understand the biological context of the cRGDfK peptide. Cyclic RGD peptides are known to have a selective affinity for integrins, which are cell surface receptors involved in cell adhesion and signaling.[2] The RGD motif (Arginine-Glycine-Aspartic acid) is a key recognition sequence for many integrins.[5]
Caption: Simplified signaling pathway of cRGD peptides via integrin binding.
By providing this comprehensive guidance, we aim to enhance laboratory safety and promote responsible chemical handling, building trust and providing value beyond the product itself. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling cRGDfK-thioacetyl Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling cRGDfK-thioacetyl ester, a bioactive polypeptide used in targeted cancer imaging research. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
When working with this compound, a solid of 98% purity, it is crucial to use appropriate personal protective equipment (PPE) to prevent potential irritation and harmful effects from inhalation, ingestion, or skin contact.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Splash goggles | Required to protect against dust and splashes. |
| Hand Protection | Gloves | Chemically resistant gloves are necessary. |
| Body Protection | Full suit | A lab coat or full suit should be worn to prevent skin contact. |
| Respiratory Protection | Dust respirator | Use in areas with inadequate ventilation or when dust is generated. A self-contained breathing apparatus (SCBA) may be necessary for large spills.[2] |
| Foot Protection | Boots | Closed-toe shoes or boots are required. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To ensure a safe laboratory environment, a systematic approach to handling this compound is necessary. This involves careful preparation, execution, and post-handling procedures. The following workflow diagram outlines the key steps.
Engineering controls, such as process enclosures and local exhaust ventilation, should be utilized to minimize airborne exposure to dust or fumes.[2] Always wash hands thoroughly after handling the compound, before eating, smoking, or using the lavatory.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
In the event of a small spill, use appropriate tools to carefully place the spilled material into a designated waste disposal container. For a large spill, a shovel can be used to transfer the material into a suitable container.[2] It is important to consult with a specialist before handling a large spill, as the suggested protective clothing may not be sufficient.[2]
The following diagram outlines the general disposal procedure.
Store this compound in a tightly closed container in a cool place, not exceeding 5°C (41°F).[2] Keep it away from heat and sources of ignition.[2] The product is stable under recommended storage conditions.[2] Avoid contact with strong oxidizing reagents.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
